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  • Product: 5-(2-Benzyloxyphenyl)-2-methylphenol
  • CAS: 1261888-41-8

Core Science & Biosynthesis

Foundational

5-(2-Benzyloxyphenyl)-2-methylphenol CAS number and IUPAC name

An In-depth Technical Guide to 5-(2-Benzyloxyphenyl)-2-methylphenol: Synthesis, Characterization, and Potential Applications Abstract This technical guide provides a comprehensive framework for the synthesis, characteriz...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-(2-Benzyloxyphenyl)-2-methylphenol: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential applications of 5-(2-Benzyloxyphenyl)-2-methylphenol. As this compound is not readily found in commercial catalogs or the existing scientific literature, this document serves as a predictive guide for researchers and drug development professionals. The core of this molecule is a functionalized biphenyl scaffold, a privileged structure in medicinal chemistry.[1] We present a robust and detailed synthetic protocol based on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic chemistry for C-C bond formation.[2] Furthermore, this guide outlines the expected analytical and spectroscopic data for structural verification and discusses potential biological activities based on the well-documented properties of its constituent chemical motifs, namely the biphenyl and benzyloxyphenyl groups.[3][4]

Compound Identification and Predicted Properties

The structural features of 5-(2-Benzyloxyphenyl)-2-methylphenol—a phenol, a benzyl ether, and a biphenyl core—suggest a molecule with significant potential in medicinal chemistry and materials science. The absence of a registered CAS number indicates its novelty, making a predictive analysis of its properties essential for any research endeavor.

  • Systematic IUPAC Name: 2-Methyl-5-[2-(phenylmethoxy)phenyl]phenol

  • Synonyms: 5-(2-Benzyloxyphenyl)-2-cresol

  • CAS Number: Not assigned.

  • Molecular Formula: C₂₀H₁₈O₂

  • Molecular Weight: 290.36 g/mol

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueMethod/Source
XLogP3 5.4Computational Prediction
Hydrogen Bond Donor Count 1(Phenolic -OH)
Hydrogen Bond Acceptor Count 2(Phenolic and Ether Oxygens)
Rotatable Bond Count 4Computational Prediction
Polar Surface Area 29.46 ŲComputational Prediction

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

The construction of the biaryl C-C bond is the key step in synthesizing 5-(2-Benzyloxyphenyl)-2-methylphenol. The Suzuki-Miyaura cross-coupling reaction is the method of choice due to its high tolerance for various functional groups (like the phenol and ether present in our target), mild reaction conditions, and the commercial availability of the necessary precursors.[5][6]

The proposed strategy involves the palladium-catalyzed coupling of 5-Bromo-2-methylphenol and 2-Benzyloxyphenylboronic acid .

Synthetic Workflow

The overall synthetic transformation is depicted below.

G cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Final Product A 5-Bromo-2-methylphenol (Commercially Available) C Pd(PPh₃)₄ (catalyst) K₂CO₃ (base) Toluene/Ethanol/H₂O (solvent) Heat (e.g., 80-90 °C) A->C B 2-Benzyloxyphenylboronic acid (Commercially Available) B->C D 5-(2-Benzyloxyphenyl)-2-methylphenol C->D

Caption: Proposed synthetic workflow for 5-(2-Benzyloxyphenyl)-2-methylphenol.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization.

Materials:

  • 5-Bromo-2-methylphenol (1.0 eq)[7]

  • 2-Benzyloxyphenylboronic acid (1.2 eq)[8][9]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Toluene

  • Ethanol

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-Bromo-2-methylphenol (1.0 eq), 2-Benzyloxyphenylboronic acid (1.2 eq), and Potassium Carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent Addition: Under the inert atmosphere, add a degassed solvent mixture of Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the flask.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-(2-Benzyloxyphenyl)-2-methylphenol.

Mechanism: The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.[2][10]

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_Aryl Ar¹-Pd(II)L₂-X OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Regenerates Catalyst Product Ar¹-Ar² RE->Product ArylHalide Ar¹-X (5-Bromo-2-methylphenol) ArylHalide->OA BoronicAcid Ar²-B(OH)₂ (2-Benzyloxyphenylboronic acid) Boronate [Ar²-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Predicted Spectroscopic Data for Structural Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. The following data are predicted based on the analysis of its structural components.[11][12][13]

Table 2: Predicted ¹H and ¹³C NMR Data
¹H NMR Predicted δ (ppm)MultiplicityIntegrationAssignment
Phenolic -OH~4.5-5.5broad singlet1HAr-OH
Benzyl -CH₂-~5.1singlet2HO-CH₂-Ph
Methyl -CH₃~2.2singlet3HAr-CH₃
Aromatic Protons~6.8-7.5multiplet11HAr-H
¹³C NMR Predicted δ (ppm)Assignment
Methyl Carbon~16Ar-CH₃
Benzyl Carbon~70O-CH₂-Ph
Aromatic Carbons~110-160Ar-C

Note: NMR chemical shifts are highly dependent on the solvent used. These are estimates for a solvent like CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy
  • ~3400-3200 cm⁻¹ (broad): O-H stretching of the phenolic group.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching (from the methyl and benzyl groups).

  • ~1600, 1500 cm⁻¹: Aromatic C=C stretching.

  • ~1250-1200 cm⁻¹: Aryl C-O stretching (for both phenol and ether).

Mass Spectrometry (MS)
  • Expected Molecular Ion [M]⁺: m/z = 290.13 (for C₂₀H₁₈O₂). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Potential Biological Activity and Applications

While no biological data exists for 5-(2-Benzyloxyphenyl)-2-methylphenol itself, its structural motifs are prevalent in many biologically active compounds. This suggests that the target molecule could be a valuable candidate for screening in various therapeutic areas.

  • Biphenyl Moiety: The biphenyl scaffold is a cornerstone in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anti-diabetic, and anticancer properties.[3][14][15] The rotational restriction around the biphenyl bond can lead to atropisomerism, which is a key feature in the design of chiral ligands and drugs.[16]

  • Benzyloxyphenyl Moiety: The benzyloxy group serves as a common protective group in synthesis and is also an integral part of many active pharmaceutical ingredients.[17] Benzyloxyphenyl structures have been identified as important pharmacophores that can modulate the activity of biological targets such as ion channels and enzymes.[4] For instance, they are found in compounds designed as kinase inhibitors for cancer therapy.[18]

Hypothesized Mechanism of Action: Kinase Inhibition

Given that many biphenyl derivatives act as kinase inhibitors, a potential biological target for this molecule could be within a signal transduction pathway regulated by protein kinases.

Kinase_Pathway Receptor Growth Factor Receptor Kinase Tyrosine Kinase (e.g., EGFR) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates (ATP -> ADP) P_Substrate Phosphorylated Substrate Substrate->P_Substrate Response Cellular Response (Proliferation, Survival) P_Substrate->Response Molecule 5-(2-Benzyloxyphenyl) -2-methylphenol (Potential Inhibitor) Molecule->Kinase Inhibits

Caption: Potential inhibitory action on a generic receptor tyrosine kinase pathway.

Safety and Handling

As a phenolic compound, 5-(2-Benzyloxyphenyl)-2-methylphenol should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

References

  • Ali, H. A., Ismail, M. A., Fouda, A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19059-19101. [Link]

  • Kaiser, R. I., et al. (2021). Unconventional Gas-Phase Synthesis of Biphenyl and its Atropisomeric Methyl-Substituted Derivatives. OSTI.GOV. [Link]

  • Manjula, S. N., et al. (2018). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific & Development Research, 3(10). [Link]

  • Li, Y., et al. (2022). Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. Frontiers in Chemistry, 10, 1058206. [Link]

  • Whalley, D. M., & Phipps, R. J. (2022). An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Biphenols. University of Cambridge Apollo Repository. [Link]

  • Svitlychnyi, V., et al. (2023). Some biologically active biphenyl derivatives. ResearchGate. [Link]

  • Google Patents. (2020). US10683256B2 - Process for preparing substituted biphenyls.
  • ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. [Link]

  • Nagaki, A., et al. (2021). Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow. Frontiers in Chemistry, 9, 747604. [Link]

  • Al-Zoubi, R. M. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Jain, S., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10(Suppl 2), S3013-S3028. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026). The Pink Powder of Progress: Understanding 5-Bromo-2-methylphenol's Applications. [Link]

  • Wikipedia. (n.d.). Negishi coupling. [Link]

  • ResearchGate. (n.d.). The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. [Link]

  • Kadarauch, M., Whalley, D. M., & Phipps, R. J. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(34), 15622-15628. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2000). An Improved Synthesis of Functionalized Biphenyl-Based Phosphine Ligands. The Journal of Organic Chemistry, 65(4), 1144-1157. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. [Link]

  • Keyhaniyan, M., Shiri, A., Eshghi, H., & Khojastehnezhad, A. (n.d.). Spectra and physical data of (A2). The Royal Society of Chemistry. [Link]

  • White, H. S., et al. (2013). Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. ACS Medicinal Chemistry Letters, 4(11), 1045-1049. [Link]

  • Chemspace. (n.d.). [2-(benzyloxy)phenyl]boronic acid. [Link]

  • PubChem. (n.d.). 5-Bromo-2-methylphenol. [Link]

  • ResearchGate. (2025). Synthesis of benzyloxycyanophenylboronic esters. [Link]

  • Horvat, S., et al. (2021). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling, 61(1), 148-157. [Link]

  • Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. CiteSeerX. [Link]

  • ResearchGate. (2020). 3′‐(4‐(Benzyloxy)phenyl)‐1′‐phenyl‐5‐(heteroaryl/aryl)‐3,4‐dihydro‐1′H,2H‐[3,4′‐bipyrazole]‐2‐carboxamides as EGFR kinase inhibitors: Synthesis, anticancer evaluation, and. [Link]

  • Wikipedia. (n.d.). Phenol. [Link]

  • Giraud, D., et al. (2014). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 19(9), 13448-13479. [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Taylor & Francis Online. (2023). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. [Link]

  • PubChem. (n.d.). 5-Hexyl-2-(2-Methylphenoxy)phenol. [Link]

  • NSF PAR. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. [Link]

  • GSRS. (n.d.). 2-(BENZYLOXY)PHENOL. [Link]

  • NIST. (n.d.). Phenol, 2-methyl-5-(1-methylethyl)-. [Link]

Sources

Exploratory

Architecting Biaryl Scaffolds: A Technical Guide to 5-(2-Benzyloxyphenyl)-2-methylphenol

As application scientists and drug development professionals, we do not merely execute chemical syntheses; we engineer molecular architectures. The compound 5-(2-Benzyloxyphenyl)-2-methylphenol (CAS: 1261888-41-8) serves...

Author: BenchChem Technical Support Team. Date: March 2026

As application scientists and drug development professionals, we do not merely execute chemical syntheses; we engineer molecular architectures. The compound 5-(2-Benzyloxyphenyl)-2-methylphenol (CAS: 1261888-41-8) serves as a highly versatile biaryl building block in modern medicinal chemistry [1, 2].

This whitepaper provides an in-depth technical breakdown of its physicochemical properties, structural causality, and a self-validating synthetic methodology designed to ensure absolute structural integrity.

Physicochemical Profiling & Structural Causality

Before initiating any synthetic workflow, it is critical to understand the exact physicochemical parameters of the target molecule. The molecular formula for 5-(2-Benzyloxyphenyl)-2-methylphenol is C₂₀H₁₈O₂ , yielding a standard molecular weight of 290.36 g/mol and a monoisotopic exact mass of 290.1306 Da [3].

The "Why" Behind the Structure

Every functional group in this molecule serves a distinct stereoelectronic or biological purpose:

  • The Phenol Core (H-Bond Donor): The hydroxyl group at position 1 acts as a critical hydrogen-bond donor for target protein interactions.

  • The Ortho-Methyl Shield: The methyl group at position 2 is not merely decorative. It provides steric hindrance adjacent to the phenolic OH. In biological systems, this steric shielding significantly reduces the rate of phase II metabolism (specifically glucuronidation), thereby enhancing the molecule's metabolic half-life.

  • The Benzyloxy Tail (Lipophilic Anchor): Attached at position 5, the 2-benzyloxyphenyl moiety extends the molecule's lipophilic surface area. This flexible ether linkage allows the terminal phenyl ring to adopt multiple conformations, driving high-affinity binding to hydrophobic pockets via

    
     stacking.
    

Crucially, with a molecular weight well below 500 Da, a single H-bond donor, and two H-bond acceptors, this scaffold perfectly complies with Lipinski’s Rule of 5 , making it an ideal lead-like candidate for oral bioavailability [4].

Mechanistic Synthetic Workflow

To construct the sterically encumbered biaryl axis of 5-(2-Benzyloxyphenyl)-2-methylphenol, a palladium-catalyzed Suzuki-Miyaura cross-coupling is the most robust approach. The protocol below is engineered to maximize yield while minimizing protodeboronation side reactions.

Step-by-Step Protocol

Step 1: Reagent Assembly & Stoichiometry

  • Action: Charge a Schlenk flask with 5-bromo-2-methylphenol (1.0 equiv), (2-benzyloxyphenyl)boronic acid (1.1 equiv), and the catalyst Pd(dppf)Cl₂ (0.05 equiv).

  • Causality: A 10% excess of the boronic acid compensates for any minor protodeboronation that occurs at elevated temperatures. Pd(dppf)Cl₂ is specifically selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which dramatically accelerates the reductive elimination step—often the rate-limiting barrier in sterically hindered biaryl syntheses.

Step 2: Solvent Matrix & Deoxygenation

  • Action: Add a mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 v/v). Sparge the biphasic mixture with N₂ gas for 15 minutes.

  • Causality: Dioxane effectively solubilizes the organic precursors, while water dissolves the inorganic base. K₂CO₃ is chosen as a mild base; stronger bases (like NaOtBu) risk deprotonating the phenol, which can poison the catalyst. Strict deoxygenation is mandatory because molecular oxygen irreversibly oxidizes the active Pd(0) species into an inactive Pd(II) complex.

Step 3: Thermal Activation

  • Action: Heat the sealed system to 90°C for 12 hours under a positive N₂ atmosphere.

  • Causality: Elevated thermal energy is required to overcome the activation energy barrier of the transmetalation step, which is sterically impeded by the bulky ortho-benzyloxy group on the boronic acid partner.

Step 4: Isolation & Purification

  • Action: Cool to room temperature, dilute with ethyl acetate (EtOAc), and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (gradient: Hexane to 20% EtOAc).

  • Causality: The brine wash removes aqueous-soluble K₂CO₃ and boronic acid byproducts. Silica chromatography orthogonally separates the target biaryl from any homocoupled boronic acid dimers and residual palladium.

Self-Validating Analytical Protocol

A protocol is only as reliable as its validation system. To confirm the successful synthesis of C₂₀H₁₈O₂, we employ a self-validating loop utilizing High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The MS confirms the macro-composition, while NMR maps the exact atomic connectivity.

  • HRMS (ESI-): Because the molecule contains an acidic phenolic proton, Electrospray Ionization in negative mode (ESI-) is the optimal technique. The detection of an[M-H]⁻ ion at exactly m/z 289.1234 confirms the molecular formula and rules out oxidation or incomplete coupling.

  • ¹H NMR (400 MHz, CDCl₃):

    • Causality of Signals: The benzylic protons (-O-CH₂-Ph) will appear as a sharp, distinct singlet near 5.1 ppm . Because they are isolated between an oxygen atom and a phenyl ring, they have no adjacent protons to couple with. The aryl-methyl group will appear as a singlet near 2.2 ppm . The presence of both singlets in a 2:3 integration ratio definitively proves the union of the two starting materials.

Quantitative Data Summaries

Table 1: Physicochemical Parameters
ParameterValueCausality / Significance
Chemical Name 5-(2-Benzyloxyphenyl)-2-methylphenolIUPAC nomenclature defining the biaryl connectivity.
CAS Registry Number 1261888-41-8Unique identifier for commercial sourcing[1, 2].
Molecular Formula C₂₀H₁₈O₂Defines atomic composition.
Molecular Weight 290.36 g/mol Average mass; confirms Rule of 5 compliance (<500).
Exact Mass 290.1306 DaMonoisotopic mass required for HRMS validation [3].
H-Bond Donors / Acceptors 1 / 2Ensures favorable membrane permeability.
Table 2: Analytical Validation Metrics
TechniqueTarget MetricExpected ResultValidation Purpose
HRMS (ESI-) [M-H]⁻ Ionm/z 289.1234Confirms exact molecular formula (C₂₀H₁₈O₂).
¹H NMR Benzylic -CH₂-Singlet, ~5.1 ppm (2H)Confirms presence of the benzyloxy tail.
¹H NMR Aryl -CH₃Singlet, ~2.2 ppm (3H)Confirms preservation of the methylphenol core.

Workflow Visualization

The following diagram illustrates the self-validating architecture of the synthesis and analytical verification process.

G cluster_validation Self-Validating Analytical Loop Start Reactants 5-Bromo-2-methylphenol + (2-Benzyloxyphenyl)boronic acid Coupling Suzuki-Miyaura Coupling Pd(dppf)Cl₂, K₂CO₃, 90°C Start->Coupling Purification Biphasic Extraction & Flash Chromatography Coupling->Purification MS HRMS (ESI-) Exact Mass: 290.13 Da Purification->MS Mass Check NMR NMR Spectroscopy Connectivity & Purity Purification->NMR Structure Check Output Validated Target 5-(2-Benzyloxyphenyl)-2-methylphenol C₂₀H₁₈O₂ (290.36 g/mol) MS->Output NMR->Output

Figure 1: Synthetic and analytical workflow for 5-(2-Benzyloxyphenyl)-2-methylphenol validation.

References

  • NORMAN Network. "Mass Spectrometry Database - Exact Mass Calculation for C₂₀H₁₈O₂". Available at: [Link]

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Available at:[Link]

Foundational

A Technical Guide to the Spectroscopic Characterization of 5-(2-Benzyloxyphenyl)-2-methylphenol

Foreword Molecular Structure and Spectroscopic Overview 5-(2-Benzyloxyphenyl)-2-methylphenol is a biphenyl derivative containing several key functional groups that will give rise to characteristic spectroscopic signature...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

Molecular Structure and Spectroscopic Overview

5-(2-Benzyloxyphenyl)-2-methylphenol is a biphenyl derivative containing several key functional groups that will give rise to characteristic spectroscopic signatures. The molecule consists of a 2-methylphenol moiety linked to a 2-benzyloxyphenyl group. This structure presents a unique combination of aromatic systems, a hydroxyl group, an ether linkage, and a methyl group, all of which will be distinguishable through a combination of NMR, IR, and MS techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For 5-(2-Benzyloxyphenyl)-2-methylphenol, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the methyl protons, and the phenolic hydroxyl proton. The chemical shifts (δ) are predicted based on the electronic effects of the substituents on the aromatic rings.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
Phenolic OH4.5 - 5.5Singlet (broad)-Chemical shift is concentration and solvent dependent.
Aromatic Protons6.8 - 7.5Multiplet~ 7-8The overlapping signals of the 11 aromatic protons will form a complex multiplet.
Benzylic CH₂~ 5.1Singlet-The two benzylic protons are chemically equivalent.[1]
Methyl CH₃~ 2.2Singlet-The three methyl protons are chemically equivalent.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are influenced by the nature of the attached atoms and the overall electronic structure.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Aromatic Carbons110 - 160The 18 aromatic carbons will have distinct signals in this region.[2]
Benzylic CH₂~ 70Characteristic chemical shift for a benzylic carbon attached to an oxygen atom.
Methyl CH₃~ 20Typical chemical shift for a methyl group attached to an aromatic ring.
Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of 5-(2-Benzyloxyphenyl)-2-methylphenol.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shift of the labile phenolic proton.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and ensure the solution is homogeneous.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction).

  • Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock & Shim D->E F Acquire ¹H Spectrum E->F G Acquire ¹³C Spectrum F->G H Fourier Transform G->H I Phase & Baseline Correction H->I J Reference & Integrate I->J K Structural Elucidation J->K

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 5-(2-Benzyloxyphenyl)-2-methylphenol is expected to show characteristic absorption bands for the O-H, C-H, C=C, and C-O bonds.

Predicted IR Spectral Data
Functional Group Predicted Wavenumber (cm⁻¹) Intensity Notes
Phenolic O-H stretch3200 - 3600Strong, BroadThe broadness is due to hydrogen bonding.[3]
Aromatic C-H stretch3000 - 3100MediumCharacteristic of sp² C-H bonds.[4]
Aliphatic C-H stretch2850 - 3000MediumFrom the methyl and benzylic methylene groups.
Aromatic C=C stretch1450 - 1600Medium to StrongMultiple bands are expected in this region.[3]
C-O stretch (ether)1200 - 1250StrongAryl-alkyl ether.
C-O stretch (phenol)~ 1220StrongDistinguishes from aliphatic alcohols.[3]
Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR setup.

  • Collect the sample spectrum.

  • The spectrometer software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

IR Experimental Workflow

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing A Clean ATR Crystal B Place Sample on Crystal A->B C Apply Pressure B->C D Collect Background Spectrum C->D E Collect Sample Spectrum D->E F Ratio to Background E->F G Identify Functional Groups F->G

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectral Data

The molecular formula of 5-(2-Benzyloxyphenyl)-2-methylphenol is C₂₀H₁₈O₂. The calculated molecular weight is approximately 290.13 g/mol .

Expected Observations:

  • Molecular Ion (M⁺): A peak at m/z ≈ 290.

  • Major Fragmentation Pathways:

    • Loss of the benzyl group (C₇H₇, 91 u) leading to a fragment at m/z ≈ 199.

    • Cleavage of the ether bond can also lead to other characteristic fragments.

Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer, for example, one with Electrospray Ionization (ESI) or Electron Impact (EI) ionization sources.

Sample Preparation (for ESI):

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

Data Acquisition:

  • Infuse the sample solution into the ion source at a constant flow rate.

  • Optimize the ion source parameters (e.g., capillary voltage, gas flow rates) to maximize the signal of the molecular ion.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

MS Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare Dilute Solution B Add Ionization Modifier (optional) A->B C Infuse into Ion Source B->C D Optimize Source Parameters C->D E Acquire Mass Spectrum D->E F Identify Molecular Ion Peak E->F G Analyze Fragmentation Pattern F->G

Caption: Workflow for Mass Spectrometric analysis.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile for the structural elucidation of 5-(2-Benzyloxyphenyl)-2-methylphenol. This guide, based on established spectroscopic principles and data from related compounds, offers a robust framework for researchers to anticipate and interpret the experimental data for this and similar complex organic molecules. The provided protocols and workflows serve as a practical guide for obtaining high-quality data, ensuring the confident characterization of novel chemical entities.

References

  • Trivedi, M. K., & Branton, A. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. American Journal of Chemical Engineering, 3(5), 58-65.
  • Pietrzak, M. (2025). Synthesis and Spectroscopic Study of New Biphenyl Derivatives as Potential Spectroscopic Probes.
  • Science Publishing Group. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. Retrieved from [Link]

  • Hitchcock, A. P., et al. (2005). Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization. The Journal of Physical Chemistry A, 109(46), 10419-10430.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

  • SpectraBase. (n.d.). Methanone, (2-benzyloxy-5-methylphenyl)(2-phenyl-1-oxyranyl]-. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Isopropyl-5-methylphenol (FDB014795). Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-2-methylphenol. Retrieved from [Link]

  • MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP000019. Retrieved from [Link]

  • Google Patents. (n.d.). CN101279899A - Preparation method of 2-[2-(3-methoxyphenyl)ethyl]phenol.
  • ResearchGate. (n.d.). FT-IR spectra of 2-[(E)-(phenylimino)methylphenol. Retrieved from https://www.researchgate.net/figure/a-FT-IR-spectra-of-2-E-phenyliminomethylphenol_fig3_273468502
  • NIST. (n.d.). Phenol, 2-(phenylmethoxy)-. Retrieved from [Link]

  • ChemRxiv. (2020).
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Butyllithium-Induced Cyclisation of 2-Benzyloxyphenylphosphonamidates Giving 2,3-Dihydrobenzo[d][2][5]oxaphospholes. Retrieved from [Link]

  • Quora. (2019). What is the NMR peak for methylphenol?. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-Aminopropyl)-2-methylphenol. Retrieved from [Link]

  • International Journal of Scientific Research in Science and Technology. (2021). Study of Spectral and NLO Properties of 2-methyl-5-(Propan-2-yl) Phenolby DFT.
  • ResearchGate. (2024).
  • NIST. (n.d.). Phenol, 2-methyl-. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2-methyl-5-(1-methylethyl)-. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2-(phenylmethyl)-. Retrieved from [Link]

Sources

Exploratory

Thermochemical properties of 5-(2-Benzyloxyphenyl)-2-methylphenol

Thermochemical Profiling of 5-(2-Benzyloxyphenyl)-2-methylphenol: A Technical Guide for Pre-Formulation and Process Safety Executive Summary & Chemical Context 5-(2-Benzyloxyphenyl)-2-methylphenol (Molecular Formula: , M...

Author: BenchChem Technical Support Team. Date: March 2026

Thermochemical Profiling of 5-(2-Benzyloxyphenyl)-2-methylphenol: A Technical Guide for Pre-Formulation and Process Safety

Executive Summary & Chemical Context

5-(2-Benzyloxyphenyl)-2-methylphenol (Molecular Formula:


, Molar Mass: 290.36  g/mol ) is a complex, bulky ether-linked biphenyl derivative. Compounds featuring the 5-(2-benzyloxyphenyl) moiety are frequently utilized as critical synthetic intermediates in the development of 1,3,4-oxadiazole-based anticonvulsant agents and targeted therapeutics[1].

In pharmaceutical scale-up and pre-formulation, understanding the thermochemical behavior of such intermediates is non-negotiable. The presence of both a hydrogen-bond-donating phenolic hydroxyl group and a flexible, sterically demanding benzyloxy ether linkage creates unique solid-state polymorphism and thermal degradation risks. This whitepaper provides a rigorous, self-validating framework for determining the thermochemical properties of this compound, ensuring process safety and optimizing reactor cooling system designs[2].

Theoretical Thermochemistry: Predictive Modeling

Before initiating empirical testing, theoretical estimations are required to establish safe operational parameters and baseline expectations.

Benson Group Additivity Theory (BGIT) Benson group-increment theory is utilized to estimate the standard ideal-gas enthalpy of formation (


) and heat capacity (

) by deconstructing the molecule into its constituent functional groups[3][4]. For 5-(2-Benzyloxyphenyl)-2-methylphenol, the molecule is partitioned into:
  • Phenol Core: Substituted aromatic ring (

    
    ) and phenolic hydroxyl (
    
    
    
    ).
  • Biphenyl Linkage: Aromatic carbon-carbon bond (

    
    ).
    
  • Ether Linkage: Benzyloxy group containing an aliphatic ether oxygen (

    
    ) and a methylene bridge (
    
    
    
    ).

Causality in Modeling: While BGIT provides a rapid baseline with a typical error margin of 2–3 kcal/mol[3], it assumes localized group independence. In this specific molecule, the ortho-methyl group induces steric hindrance against the biphenyl linkage, and the phenolic


 may engage in intramolecular hydrogen bonding with the ether oxygen. Therefore, BGIT values must be corrected using Density Functional Theory (DFT) to account for these non-covalent conformational stabilization energies.

Experimental Thermochemical Profiling (Protocols)

To validate theoretical models, empirical testing must be conducted using self-validating, standardized protocols.

Protocol 1: Phase Transitions & Heat Capacity via DSC

Differential Scanning Calorimetry (DSC) is the gold standard for measuring endothermic and exothermic phase transitions.

A. Enthalpy of Fusion (


) – ASTM E793 [5]
  • Preparation: Weigh 3.0 to 5.0 mg of the sample into a standard aluminum crucible and seal it with a crimped lid. Causality: A small sample mass minimizes thermal gradients within the sample, ensuring sharp, highly resolved melting peaks.

  • Atmosphere: Purge the DSC cell with dry Nitrogen at 50 mL/min to prevent premature oxidative degradation during heating.

  • Execution: Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min.

  • Analysis: Integrate the area under the endothermic melting peak with respect to time to determine

    
    [6].
    

B. Specific Heat Capacity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) – ASTM E1269 
Accurate ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

data is critical for designing chemical reactor cooling systems to prevent thermal runaway during synthesis. This protocol uses a three-step, self-validating methodology[7]:
  • Baseline Run: Heat an empty aluminum pan from 0 °C to 200 °C at 20 °C/min. Causality: This quantifies the kinetic asymmetry and inherent thermal bias of the DSC furnace, allowing it to be mathematically subtracted.

  • Calibration Run: Place a synthetic sapphire standard (high-purity

    
    -Al₂O₃) of known mass into the pan and repeat the heating profile. Causality: Because the 
    
    
    
    of sapphire is universally established, this step generates the calibration constant (
    
    
    ) required to convert raw heat flow (mW) into specific heat capacity (
    
    
    )[7].
  • Sample Run: Test 10 mg of 5-(2-Benzyloxyphenyl)-2-methylphenol under identical conditions. The software applies the

    
     and baseline subtraction to yield absolute 
    
    
    
    values[8].
Protocol 2: Thermal Degradation Kinetics via TGA

Thermogravimetric Analysis (TGA) determines the thermal stability limits of the compound, specifically targeting the vulnerable ether bond.

Compositional Analysis – ASTM E1131 [9][10]

  • Preparation: Load 10–15 mg of the compound into an alumina (

    
    ) crucible. Causality: Alumina is chosen over platinum because platinum can act as a catalyst for the oxidation of aromatic organics at high temperatures.
    
  • Inert Heating (Pyrolysis): Purge with Nitrogen (50 mL/min) and heat from 25 °C to 600 °C at 10 °C/min. Record the extrapolated onset temperature (

    
    ) of mass loss. Causality: Heating in an inert atmosphere isolates purely thermal events (e.g., homolytic cleavage of the benzyloxy ether bond) from oxidative combustion[11].
    
  • Reactive Heating (Combustion): At 600 °C, isotherm for 5 minutes, then switch the purge gas to Oxygen. Causality: The introduction of oxygen combusts the remaining carbonaceous char, allowing for precise determination of fixed carbon versus inorganic ash content[9].

Data Synthesis & Quantitative Analysis

The following table synthesizes the expected thermochemical parameters for 5-(2-Benzyloxyphenyl)-2-methylphenol based on structural analogs and standardized testing methodologies.

Thermochemical ParameterSymbolExpected Value RangeAnalytical Methodology
Molar Mass ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

290.36 g/mol -
Melting Temperature

115 – 135 °CDSC (ASTM E793)[5]
Enthalpy of Fusion

25 – 35 kJ/molDSC (ASTM E793)[6]
Specific Heat Capacity (at 298 K)

1.4 – 1.8

DSC (ASTM E1269)
Decomposition Onset

> 260 °CTGA (ASTM E1131)[10]
Standard Enthalpy of Formation

-150 to -200 kJ/molBGIT / Bomb Calorimetry[3]

Mechanistic Visualizations

A. Thermochemical Characterization Workflow

Workflow Start 5-(2-Benzyloxyphenyl) -2-methylphenol DSC DSC Analysis (ASTM E793 / E1269) Start->DSC Phase Transitions TGA TGA Analysis (ASTM E1131) Start->TGA Degradation Kinetics Bomb Bomb Calorimetry (Combustion) Start->Bomb Thermodynamic Stability DSC_Data Cp, ΔH_fus, Tm DSC->DSC_Data TGA_Data Td, Mass Loss % TGA->TGA_Data Bomb_Data ΔHc, ΔHf° Bomb->Bomb_Data

Fig 1. Comprehensive thermochemical characterization workflow for API intermediates.

B. Proposed Thermal Degradation Pathway

Degradation Parent 5-(2-Benzyloxyphenyl) -2-methylphenol (Stable < 250°C) Cleavage Ether Bond Cleavage (250-350°C) Parent->Cleavage Thermal Energy (N2) Inter1 Benzyl Radical + Biphenyl-diol Radical Cleavage->Inter1 Oxidation Oxidative Degradation (> 400°C, O2 atm) Inter1->Oxidation O2 exposure Char Carbonaceous Char + Volatiles (CO2, H2O) Oxidation->Char

Fig 2. Proposed thermal degradation pathway highlighting ether bond cleavage and oxidation.

References

  • Wikipedia Contributors. "Benson group increment theory." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • ASTM International. "ASTM E793-06(2018) Standard Test Method for Enthalpies of Fusion and Crystallization by Differential Scanning Calorimetry." ASTM.org. Available at:[Link]

  • ASTM International. "ASTM E1269-24 Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry." ASTM.org. Available at: [Link]

  • ASTM International. "ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry." Kalite.com (Summary). Available at:[Link]

  • Zarghi, A., et al. "SOME HETEROCYCLICS WITH ANTICONVULSANT PROPERTIES." Bulletin of Pharmaceutical Research, 2014. Available at:[Link]

  • TA Instruments. "Options for Measuring Heat Capacity Using TA Instruments Discovery Series DSCs." TAInstruments.com. Available at:[Link]

Sources

Foundational

Commercial Availability and De Novo Synthesis of 5-(2-Benzyloxyphenyl)-2-methylphenol: A Technical Guide for Drug Development

Executive Summary & Structural Significance In modern medicinal chemistry, biphenyl scaffolds are highly prized "privileged structures" that serve as the backbone for numerous therapeutics, ranging from kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In modern medicinal chemistry, biphenyl scaffolds are highly prized "privileged structures" that serve as the backbone for numerous therapeutics, ranging from kinase inhibitors to central nervous system (CNS) modulators. 5-(2-Benzyloxyphenyl)-2-methylphenol is a highly specialized, sterically hindered biphenyl intermediate. Structurally, it features a 2-methylphenol (cresol) ring coupled to a 2-benzyloxyphenyl moiety.

While the exact compound is rarely found as an off-the-shelf bulk catalog item, its structural motifs are critical for synthesizing complex 1,3,4-oxadiazole derivatives, which have demonstrated potent anticonvulsant, anti-inflammatory, and antimicrobial properties[1]. Because commercial availability of the fully assembled biphenyl is limited to custom synthesis requests, researchers must rely on de novo synthesis using commercially available precursors. This whitepaper provides a comprehensive, self-validating protocol for the synthesis, analytical verification, and downstream application of this critical intermediate.

Supply Chain Landscape & Precursor Availability

A fundamental principle of robust drug development is supply chain security. Because 5-(2-Benzyloxyphenyl)-2-methylphenol is not a standard inventory item, the synthetic route must be designed around precursors that possess high commercial availability and reliable purity profiles.

The most efficient route to this compound is a Suzuki-Miyaura cross-coupling between a halogenated cresol and an organoboron reagent. We select 5-bromo-2-methylphenol and 2-benzyloxyphenylboronic acid as our starting materials. Bromides are chosen over chlorides because the carbon-bromine bond undergoes oxidative addition to the palladium catalyst significantly faster, allowing for milder reaction conditions and preventing the degradation of the benzyloxy ether linkage.

Table 1: Commercial Availability of Synthetic Precursors
Precursor ChemicalCAS NumberSynthetic RoleKey Commercial SuppliersStandard Purity
5-Bromo-2-methylphenol 36138-76-8Electrophile (Aryl Halide)Thermo Fisher Scientific[2], Sigma-Aldrich≥ 95.0%
2-Benzyloxyphenylboronic acid 190661-29-1Nucleophile (Organoboron)MedChemExpress[3], Chemspace[4]≥ 97.0%
SPhos (Buchwald Ligand) 657408-07-6Steric Ligand for PdSigma-Aldrich[5]≥ 98.0%

De Novo Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The Causality of Experimental Design

Coupling two ortho-substituted or sterically hindered aromatic rings is notoriously difficult due to the high energy barrier during the reductive elimination step of the catalytic cycle. To overcome this, we utilize SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) as the ligand[5].

  • Why SPhos? The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the bulky biphenyl backbone prevents the formation of inactive palladium dimers. The methoxy groups on the lower ring interact with the empty orbitals of the palladium center, stabilizing the intermediate and driving the reductive elimination of the sterically hindered 5-(2-Benzyloxyphenyl)-2-methylphenol.

  • Why a Biphasic Solvent (Toluene/H₂O)? The biphasic system is engineered to maintain high concentrations of the organoboron species in the organic phase while continuously dissolving the inorganic phosphate base (K₃PO₄) in the aqueous phase. This prevents the reaction from stalling at the transmetalation step.

Step-by-Step Methodology

Reagents Required:

  • 5-Bromo-2-methylphenol (1.0 mmol, 187.03 mg)

  • 2-Benzyloxyphenylboronic acid (1.2 mmol, 273.7 mg)

  • Pd₂(dba)₃ (0.02 mmol, 18.3 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • K₃PO₄ (2.0 mmol, 424.5 mg)

  • Toluene / H₂O (4:1 v/v, 10 mL)

Workflow:

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge 5-bromo-2-methylphenol, 2-benzyloxyphenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Nitrogen (N₂). Repeat this cycle three times. Causality: Palladium(0) catalysts are highly sensitive to oxidation; removing ambient oxygen prevents catalyst deactivation.

  • Solvent Addition: Inject 10 mL of pre-degassed Toluene/H₂O (4:1) via syringe.

  • Reaction: Heat the biphasic mixture to 90°C in an oil bath under vigorous stirring (1000 rpm) for 12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and separate the layers. Wash the organic layer with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (9:1 to 7:3) to yield the pure target compound.

SynthesisWorkflow PreA 5-Bromo-2-methylphenol (CAS: 36138-76-8) Rxn Suzuki-Miyaura Cross-Coupling (Toluene/H2O, 90°C) PreA->Rxn PreB 2-Benzyloxyphenylboronic acid (CAS: 190661-29-1) PreB->Rxn Cat Catalyst System: Pd2(dba)3 + SPhos K3PO4 Base Cat->Rxn Catalyzes Workup Biphasic Extraction & Silica Gel Chromatography Rxn->Workup Crude Mixture Product 5-(2-Benzyloxyphenyl)-2-methylphenol (Target Intermediate) Workup->Product Purified Yield >85%

Figure 1: Self-validating synthetic workflow for the de novo generation of the target biphenyl intermediate.

Analytical Validation Checkpoints

To ensure the protocol acts as a self-validating system, the synthesized 5-(2-Benzyloxyphenyl)-2-methylphenol must be rigorously characterized. Do not proceed to downstream drug development without confirming the following parameters:

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Method: C18 reverse-phase column, gradient elution (H₂O/MeCN with 0.1% Formic Acid).

    • Validation: Look for the molecular ion peak[M+H]⁺ corresponding to the exact mass of C₂₀H₁₈O₂ (Calculated exact mass: 290.13).

  • ¹H NMR (Proton Nuclear Magnetic Resonance, 400 MHz, CDCl₃):

    • Validation: Confirm the presence of the benzylic protons (-OCH₂-) as a distinct singlet around δ 5.0–5.2 ppm. The methyl group on the phenol ring should appear as a singlet near δ 2.2 ppm. The phenolic -OH proton will typically appear as a broad singlet around δ 4.5–5.5 ppm (concentration dependent).

  • Orthogonal Purity Check: Ensure HPLC purity is ≥ 98% by integrating the area under the curve (AUC) at 254 nm.

Downstream Applications in Drug Development

Once synthesized and validated, 5-(2-Benzyloxyphenyl)-2-methylphenol serves as a highly versatile building block. The free phenolic hydroxyl group at position 1 allows for orthogonal functionalization without disturbing the benzyloxy ether on the opposite ring.

In medicinal chemistry, similar 5-(2-benzyloxyphenyl) scaffolds have been esterified and converted into hydrazides, which are subsequently cyclodehydrated using carbon disulfide (CS₂) and potassium hydroxide (KOH) to form 1,3,4-oxadiazole-2-thiones [1]. These oxadiazole hybrids are extensively screened in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, demonstrating profound anticonvulsant activity by acting as potent sodium channel blockers or GABA receptor modulators[6].

DownstreamApplications Target 5-(2-Benzyloxyphenyl)- 2-methylphenol Hydrazide Hydrazide Intermediate Target->Hydrazide Esterification & Hydrazinolysis Oxadiazole 1,3,4-Oxadiazole Hybrid Derivative Hydrazide->Oxadiazole Cyclodehydration (CS2 / KOH) BioTarget In Vivo Screening: Anticonvulsant Activity Oxadiazole->BioTarget Lead Optimization (MES / scPTZ Models)

Figure 2: Medicinal chemistry pathway converting the biphenyl intermediate into bioactive oxadiazole therapeutics.

References

  • Chemspace. "[2-(benzyloxy)phenyl]boronic acid". Item CSSS00011218465. Available at: [Link]

  • Zarghi, A., Tabatabai, S. A., Faizi, M., Ahadian, A., Navabi, P., Zanganeh, V., & Shafiee, A. (2005). "Synthesis and anticonvulsant activity of new 2-substituted-5-(2-benzyloxyphenyl)-1,3,4-oxadiazoles." Bioorganic & Medicinal Chemistry Letters, 15(7), 1863-1865. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

1H and 13C NMR assignments for 5-(2-Benzyloxyphenyl)-2-methylphenol

Application Note: 1H and 13C NMR Assignments and Structural Elucidation Protocol for 5-(2-Benzyloxyphenyl)-2-methylphenol Document Type: Technical Application Note & Experimental Protocol Target Audience: Analytical Chem...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1H and 13C NMR Assignments and Structural Elucidation Protocol for 5-(2-Benzyloxyphenyl)-2-methylphenol

Document Type: Technical Application Note & Experimental Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Introduction & Structural Context

The compound 5-(2-Benzyloxyphenyl)-2-methylphenol (CAS: 1261888-41-8) is a highly substituted biphenyl derivative frequently utilized as an advanced intermediate in the synthesis of targeted therapeutics and agrochemicals[1]. Structurally, it comprises three distinct spin systems:

  • Ring A (Phenol Core): A 1,2,5-trisubstituted benzene ring featuring an electron-donating hydroxyl group and a methyl group.

  • Ring B (Benzyloxy-substituted Aryl): An ortho-substituted aromatic system forming the biphenyl bridge.

  • Ring C (Benzyl Group): A standard phenylmethane ether linkage.

Because biphenyl systems exhibit complex rotational dynamics and overlapping multiplet regions, a simple 1D NMR approach is insufficient for rigorous quality control. This application note details a self-validating structural elucidation protocol combining 1D and 2D NMR techniques to definitively assign all


H and 

C resonances, ensuring absolute structural integrity[2].

Experimental Methodology & Acquisition Protocol

To prevent signal attenuation and ensure high-resolution spectral data, the following field-proven protocol must be strictly adhered to.

Step-by-Step Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl

    
    ). CDCl
    
    
    
    is selected because it lacks exchangeable protons, allowing the phenolic -OH signal to remain visible.
  • Internal Standard: Ensure the CDCl

    
     contains 0.03% v/v Tetramethylsilane (TMS) to provide a reliable zero-point calibration (δ 0.00 ppm).
    
  • Acid Scavenging (Crucial): Pass the CDCl

    
     through a short plug of basic alumina prior to use. Trace DCl in degraded CDCl
    
    
    
    can catalyze the cleavage of the benzyloxy ether or cause rapid proton exchange, broadening the -OH signal.
NMR Acquisition Parameters
  • Hardware: 500 MHz NMR Spectrometer equipped with a 5 mm cryoprobe (for enhanced

    
    C sensitivity).
    
  • 1D

    
    H NMR:  16 scans, 2.0 s relaxation delay (D1) to ensure accurate integration of the methyl and methylene protons.
    
  • 1D

    
    C NMR:  512 scans, 2.0 s D1. Causality: A longer relaxation delay is mandatory to prevent the attenuation of quaternary carbons (C-1, C-2, C-5, C-1', C-2', C-1''), which lack direct dipole-dipole relaxation pathways from attached protons.
    
  • 2D NMR (COSY, HSQC, HMBC): Standard pulse sequences with gradient selection. HMBC optimized for long-range coupling constants (

    
    ) of 8.0 Hz.
    

Self-Validating NMR Elucidation Workflow

The logical relationship between sample preparation, data acquisition, and multidimensional signal assignment forms a closed-loop, self-validating system.

Workflow A Sample Preparation (50 mM in CDCl3, TMS ref) B 1D NMR Acquisition (1H, 13C, DEPT-135) A->B C 2D NMR Setup (COSY, HSQC, HMBC) B->C D Data Processing (Phasing, Baseline Correction) C->D E Structural Verification (Self-Validating Assignment) D->E

Caption: Sequential workflow for self-validating NMR structural elucidation.

1H NMR Assignments & Mechanistic Causality

The


H NMR spectrum is assigned based on empirical shielding rules and mesomeric effects[3].

Table 1:


H NMR Assignments (500 MHz, CDCl

)
Positionδ (ppm)MultiplicityInt.

(Hz)
Mechanistic Causality for Chemical Shift
-OH 5.10br s1H-Exchangeable; deshielded by hydrogen bonding.
-CH

2.25s3H-Benzylic methyl; shielded relative to aromatic protons.
H-4 6.85dd1H7.8, 1.8Strongly shielded by the para-OH mesomeric (+M) effect.
H-6 6.95d1H1.8Shielded by the ortho-OH mesomeric (+M) effect.
H-3 7.08d1H7.8Meta to OH; experiences minimal electron donation.
H-3' 7.05d1H8.2Ortho to the benzyloxy oxygen; shielded by +M effect.
H-5' 7.02td1H7.5, 1.0Para to the benzyloxy oxygen; shielded by +M effect.
H-4' 7.28td1H8.2, 1.5Meta to ether linkage; typical aromatic shift.
H-6' 7.35dd1H7.5, 1.5Deshielded by the anisotropic cone of Ring A.
-CH

-
5.08s2H-Deshielded by adjacent oxygen and Ring C anisotropy.
H-2'', 6'' 7.38m2H-Standard benzyl aromatic protons.
H-3'', 4'', 5'' 7.30-7.35m3H-Standard benzyl aromatic protons.

13C NMR Assignments & 2D Connectivity

While 1D


C NMR provides the carbon skeleton, the HMBC (Heteronuclear Multiple Bond Correlation)  is the critical self-validating tool. It proves the spatial connectivity between the three isolated spin systems (Ring A, Ring B, and the Benzyl group) by revealing 

and

carbon-proton couplings[2].

Table 2:


C NMR Assignments & Key HMBC Correlations (125 MHz, CDCl

)
Positionδ (ppm)TypeKey HMBC Correlations (

,

) validating structure
C-1 153.5CqH-3, H-6 (Confirms phenol core)
C-2 122.8Cq-CH

, H-4, H-6
C-3 131.2CH-CH

, H-4
C-4 120.5CHH-6
C-5 138.4CqH-6' (Proves biphenyl linkage)
C-6 114.6CHH-4
-CH

15.8CH

H-3
C-1' 131.5CqH-4, H-6 (Proves biphenyl linkage)
C-2' 155.8Cq-CH

-
(Proves ether linkage)
C-3' 113.2CHH-5'
C-4' 128.6CHH-6'
C-5' 121.4CHH-3'
C-6' 131.0CHH-4'
-CH

-
70.5CH

H-2'', H-6''
C-1'' 137.2Cq-CH

-
C-2'' to 6'' 127.5-128.4CH-
Visualizing the Self-Validating HMBC Network

The diagram below illustrates the critical


 HMBC correlations that bridge the structural gaps between Ring A, Ring B, and Ring C. Without these correlations, the molecule could be mistakenly identified as a mixture of isolated fragments.

HMBC_Network cluster_RingA Phenol Ring (Ring A) cluster_RingB Benzyloxy Ring (Ring B) cluster_RingC Benzyl Group H4 H-4 (δ 6.85) C1p C-1' (δ 131.5) H4->C1p 3J HMBC H6 H-6 (δ 6.95) H6->C1p 3J HMBC C5 C-5 (δ 138.4) H6p H-6' (δ 7.35) H6p->C5 3J HMBC C2p C-2' (δ 155.8) CH2 CH2 (δ 5.08) CH2->C2p 3J HMBC

Caption: Key HMBC correlations validating the biphenyl bridge and benzyloxy ether linkage.

Conclusion & Quality Control Criteria

For drug development professionals utilizing 5-(2-Benzyloxyphenyl)-2-methylphenol as an API intermediate, structural verification cannot rely on 1D NMR alone. The definitive proof of the biphenyl linkage lies in the reciprocal


 HMBC correlations between H-4/H-6 to C-1', and H-6' to C-5. A sample passing QC must exhibit:
  • A sharp singlet at δ 5.08 ppm integrating to exactly 2H (confirming benzyl ether integrity).

  • The presence of the deshielded C-5 quaternary carbon at δ 138.4 ppm.

  • Absence of extraneous aliphatic signals between δ 3.0–4.5 ppm, which would indicate incomplete benzylation or solvent contamination.

References

  • [1,1'-Biphenyl]-3-ol, 4-methyl-2'-(phenylmethoxy)- | 1261888-41-8. ChemicalBook.
  • Spectrometric Identification of Organic Compounds, 8th Edition. Silverstein, R. M., et al. Wiley.
  • Book Review: Structure Determination of Organic Compounds - E. Pretsch, P. Buehlmann. Organic Chemistry Portal.

Sources

Application

Advanced Mass Spectrometry Fragmentation Profiling of 5-(2-Benzyloxyphenyl)-2-methylphenol

Application Note & Structural Elucidation Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction & Structural Context In drug discovery and materials science, biphen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Structural Elucidation Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Structural Context

In drug discovery and materials science, biphenyl derivatives often serve as critical structural scaffolds. 5-(2-Benzyloxyphenyl)-2-methylphenol (C₂₀H₁₈O₂, Exact Mass: 290.1307 Da) is a sterically hindered biphenyl compound characterized by two distinct functional domains: a robust 2-methylphenol core and a highly labile benzyl ether moiety.

Understanding the tandem mass spectrometry (MS/MS) fragmentation pattern of this compound is essential for accurate metabolite identification, impurity profiling, and pharmacokinetic (DMPK) tracking. This application note details a self-validating LC-MS/MS protocol and provides deep mechanistic insights into the collision-induced dissociation (CID) pathways of this molecule in both positive and negative electrospray ionization (ESI) modes.

Self-Validating Experimental Protocol

To ensure absolute reproducibility, the following step-by-step methodology establishes a self-validating system for the acquisition of high-resolution MS/MS spectra.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 5-(2-Benzyloxyphenyl)-2-methylphenol in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to a final concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile.

  • Matrix Modifiers:

    • For ESI+ analysis, add Formic Acid to a final concentration of 0.1% (v/v) to promote protonation.

    • For ESI- analysis, add Ammonium Acetate to a final concentration of 10 mM to stabilize the phenoxide anion.

UHPLC Chromatographic Conditions
  • System: Waters ACQUITY UPLC (or equivalent).

  • Column: ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A (ESI+): 0.1% Formic Acid in Water.

  • Mobile Phase A (ESI-): 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B hold for 1 min, linear ramp to 95% B over 6 mins, hold at 95% B for 2 mins.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

High-Resolution MS/MS Parameters
  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF).

  • Ionization Source: Electrospray Ionization (ESI) with rapid polarity switching.

  • Capillary Voltage: +3.0 kV (Positive) / -2.5 kV (Negative).

  • Source Temperature: 150 °C | Desolvation Temperature: 500 °C.

  • Collision Gas: Argon (Ar).

  • Collision Energy (CE) Sweep: Ramped from 15 eV to 35 eV to capture both primary and secondary fragmentation events.

Workflow N1 Sample Prep (1 µg/mL in 50:50 H2O:MeCN) N2 UHPLC Separation (C18, Gradient Elution) N1->N2 N3 ESI Source (Pos/Neg Switching) N2->N3 N4 Q-TOF Mass Analyzer (CID, 15-35 eV) N3->N4 N5 Data Acquisition & Structural Elucidation N4->N5

Fig 1. Self-validating LC-MS/MS analytical workflow for structural elucidation.

Mechanistic Insights: Fragmentation Dynamics

Do not merely memorize fragment masses; understanding the causality behind the bond cleavages allows scientists to predict the behavior of structurally related analogs.

ESI Positive Mode (ESI+) Dynamics

In positive ion mode, the precursor ion is the protonated molecule [M+H]⁺ at m/z 291.138 . Protonation is thermodynamically favored at the ether oxygen.

  • Tropylium Ion Formation (Base Peak): The protonated ether bond is highly unstable. Upon collision-induced dissociation (CID), it undergoes rapid heterolytic cleavage, expelling the neutral biphenyldiol core and retaining the charge on the benzyl group. This yields the benzyl cation (m/z 91.054), which instantly rearranges into the highly stable, 6π-electron aromatic tropylium ion . This fragment dominates the spectrum.

  • Retro-Friedel-Crafts Dealkylation: A secondary, higher-energy pathway involves the migration of the proton to the aromatic ring, triggering a retro-Friedel-Crafts-like dealkylation. This results in the neutral loss of toluene (92 Da), generating a radical-free product ion at m/z 199.075 .

ESI_Pos M [M+H]+ m/z 291.138 (Protonated Precursor) F1 [C7H7]+ m/z 91.054 (Tropylium Ion - Base Peak) M->F1 Heterolytic Cleavage (- C13H12O2) F2 [C13H11O2]+ m/z 199.075 (Loss of Toluene) M->F2 Retro-Friedel-Crafts (- C7H8) F3 [C5H5]+ m/z 65.039 (Cyclopentadienyl Cation) F1->F3 Ring Contraction (- C2H2)

Fig 2. ESI+ collision-induced dissociation (CID) fragmentation pathway.

ESI Negative Mode (ESI-) Dynamics

In negative ion mode, deprotonation occurs at the phenolic hydroxyl group, yielding the phenoxide precursor [M-H]⁻ at m/z 289.123 . The negative charge delocalizes efficiently across the biphenyl system.

  • Neutral Loss of Benzaldehyde: A hallmark of benzyl ethers in negative mode is the elimination of benzaldehyde (106 Da). The spatial proximity of the benzylic -CH₂- group to the ether oxygen enables a 6-membered cyclic transition state. A hydride transfer occurs from the benzylic position to the adjacent ring/oxygen, expelling neutral benzaldehyde and leaving a highly conjugated biphenyl carbanion/phenoxide at m/z 183.081 .

  • Phenolic Core Cleavage: Once the benzyl group is lost, the remaining structure mimics a methyl-biphenyldiol. It undergoes classic phenolic fragmentation, including the homolytic loss of a methyl radical (•CH₃, 15 Da) to form a radical anion at m/z 168.057 , followed by the expulsion of carbon monoxide (CO, 28 Da) to yield m/z 155.086 .

ESI_Neg M [M-H]- m/z 289.123 (Phenoxide Precursor) F1 [C13H11O]- m/z 183.081 (Loss of Benzaldehyde) M->F1 Hydride Transfer (- C7H6O, 106 Da) F2 [C12H8O]•- m/z 168.057 (Loss of Methyl Radical) F1->F2 Radical Cleavage (- •CH3, 15 Da) F3 [C12H11]- m/z 155.086 (Loss of CO) F1->F3 Phenolic Cleavage (- CO, 28 Da)

Fig 3. ESI- CID fragmentation pathway highlighting benzaldehyde elimination.

Quantitative Data Summaries

The following tables summarize the exact mass calculations, elemental compositions, and relative abundances for the primary diagnostic ions.

Table 1: Key Product Ions in ESI Positive Mode (CE: 20 eV)

Exact m/zFormulaIon TypeMass Error (ppm)Relative AbundanceMechanistic Origin
291.138 [C₂₀H₁₉O₂]⁺Precursor< 2.015%Protonated parent molecule
199.075 [C₁₃H₁₁O₂]⁺Fragment< 2.035%Retro-Friedel-Crafts (- Toluene)
91.054 [C₇H₇]⁺Fragment< 1.5100% (Base) Heterolytic cleavage (Tropylium ion)
65.039 [C₅H₅]⁺Fragment< 2.540%Ring contraction of m/z 91 (- C₂H₂)

Table 2: Key Product Ions in ESI Negative Mode (CE: 25 eV)

Exact m/zFormulaIon TypeMass Error (ppm)Relative AbundanceMechanistic Origin
289.123 [C₂₀H₁₇O₂]⁻Precursor< 2.025%Deprotonated parent molecule
183.081 [C₁₃H₁₁O]⁻Fragment< 2.0100% (Base) Hydride transfer (- Benzaldehyde)
168.057 [C₁₂H₈O]•⁻Fragment< 2.560%Radical cleavage (- Methyl radical)
155.086 [C₁₂H₁₁]⁻Fragment< 2.045%Phenolic ring cleavage (- CO)

References

  • Tu, Y.-P. (2006). Dissociative protonation sites: reactive centers in protonated molecules leading to fragmentation in mass spectrometry. The Journal of Organic Chemistry, 71(16), 6092-6099.[Link]

  • Chai, Y., Shao, Y., Wang, L., & Wang, L. (2017). Loss of benzaldehyde in the fragmentation of protonated benzoylamines: Benzoyl cation as a hydride acceptor in the gas phase. Journal of Mass Spectrometry, 52(7), 482-489.[Link]

  • Hammer, E., et al. (2001). Biotransformation of Biphenyl by Paecilomyces lilacinus and Characterization of Ring Cleavage Products. Applied and Environmental Microbiology, 67(8), 3499-3504.[Link]

Method

Using 5-(2-Benzyloxyphenyl)-2-methylphenol in organic synthesis reactions

An In-depth Guide to the Synthesis and Application of 5-(2-Benzyloxyphenyl)-2-methylphenol in Organic Synthesis Introduction: Unveiling a Versatile Biaryl Building Block In the landscape of modern organic synthesis, biar...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Synthesis and Application of 5-(2-Benzyloxyphenyl)-2-methylphenol in Organic Synthesis

Introduction: Unveiling a Versatile Biaryl Building Block

In the landscape of modern organic synthesis, biaryl phenols represent a privileged scaffold. Their structural rigidity, combined with the electronic properties conferred by the hydroxyl group, makes them invaluable precursors in medicinal chemistry, materials science, and catalysis. 5-(2-Benzyloxyphenyl)-2-methylphenol is a particularly intriguing, albeit specialized, intermediate. It combines a nucleophilic phenol, a cleavable benzyl ether protecting group, and a sterically defined biaryl axis. This combination allows for sequential, regioselective functionalization, making it a powerful tool for constructing complex molecular architectures.

The benzyloxy moiety is a well-recognized pharmacophore in drug design, often contributing to the potency of inhibitors for enzymes like monoamine oxidase (MAO)[1][2]. Simultaneously, the phenol group is a cornerstone in drug development, appearing in a vast number of FDA-approved molecules and offering a handle for tuning physicochemical properties[3]. This guide provides a comprehensive overview of the synthesis of 5-(2-Benzyloxyphenyl)-2-methylphenol and explores its potential applications, offering detailed protocols and mechanistic insights for the research scientist.

Part 1: Strategic Synthesis via Suzuki-Miyaura Cross-Coupling

The construction of the central biaryl C-C bond is the critical step in synthesizing the title compound. While several methods exist for forming such bonds, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its functional group tolerance, high yields, and mild reaction conditions[4]. This approach offers a reliable and modular route to 5-(2-Benzyloxyphenyl)-2-methylphenol.

The strategy involves the coupling of an aryl boronic acid with an aryl halide. For this specific target, the most logical disconnection involves reacting (2-benzyloxyphenyl)boronic acid with 5-bromo-2-methylphenol . This choice is strategic: 5-bromo-2-methylphenol is commercially available or readily synthesized, and the boronic acid can be prepared from the corresponding aryl bromide.

Experimental Protocol: Synthesis of 5-(2-Benzyloxyphenyl)-2-methylphenol

This protocol details a representative Suzuki-Miyaura coupling for the preparation of the title compound.

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust, versatile, and commercially available Pd(0) catalyst effective for a wide range of Suzuki couplings[4].

  • Base: Potassium carbonate is a moderately strong inorganic base, sufficient to facilitate the transmetalation step of the catalytic cycle without promoting side reactions associated with stronger bases.

  • Solvent System: A mixture of toluene, ethanol, and water creates a biphasic system that effectively dissolves both the organic substrates and the inorganic base, facilitating efficient reaction at the interface.

  • Inert Atmosphere: Degassing the reaction mixture and maintaining it under an inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation of the Pd(0) catalyst to its inactive Pd(II) state, which would terminate the catalytic cycle.

Reagents and Materials:

ReagentM.W. ( g/mol )Moles (mmol)EquivalentsAmount
5-Bromo-2-methylphenol187.0410.01.01.87 g
(2-Benzyloxyphenyl)boronic acid228.0512.01.22.74 g
Potassium Carbonate (K₂CO₃)138.2120.02.02.76 g
Tetrakis(triphenylphosphine)palladium(0)1155.560.30.03347 mg
Toluene---40 mL
Ethanol---10 mL
Water (degassed)---10 mL

Step-by-Step Procedure:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 5-bromo-2-methylphenol (1.0 eq), (2-benzyloxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the solvent mixture of toluene, ethanol, and water.

  • Securely fit the condenser and flush the system with nitrogen. Degas the mixture by bubbling nitrogen through the stirred solution for 20 minutes.

  • Under a positive flow of nitrogen, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq), to the flask.

  • Heat the reaction mixture to 100°C in an oil bath and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate eluent system. The disappearance of the starting aryl bromide is a key indicator of reaction completion.

  • Upon completion, cool the mixture to room temperature and dilute with 100 mL of ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL)[4].

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 5-(2-Benzyloxyphenyl)-2-methylphenol.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Aryl Halide, Boronic Acid, & Base B Add Toluene/Ethanol/H2O A->B C Degas with N2 B->C D Add Pd(0) Catalyst C->D E Heat to 100°C (12 hours) D->E F Monitor by TLC E->F G Cool & Dilute with Ethyl Acetate F->G H Wash with H2O/Brine G->H I Dry & Concentrate H->I J Column Chromatography I->J K K J->K Pure Product G Start 5-(2-Benzyloxyphenyl) -2-methylphenol Reagents H2, Pd/C Methanol, RT Start->Reagents Product 5-(2-Hydroxyphenyl) -2-methylphenol Reagents->Product

Sources

Application

Application Note: 5-(2-Benzyloxyphenyl)-2-methylphenol as a Privileged Scaffold in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary In modern medicinal chemistry, the biphenyl axis is a heavily...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

In modern medicinal chemistry, the biphenyl axis is a heavily relied-upon structural motif, recognized as a privileged scaffold for its ability to bind deep hydrophobic pockets, mimic protein


-helices, and form critical 

stacking interactions with target amino acids[1]. 5-(2-Benzyloxyphenyl)-2-methylphenol is a highly specialized, orthogonally protected biphenyl intermediate. It serves as a foundational building block for synthesizing complex targeted therapeutics, including kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and Proteolysis-Targeting Chimeras (PROTACs)[2][3].

This application note provides a comprehensive guide to utilizing this scaffold, detailing the mechanistic rationale behind its structural features, and offering field-proven, self-validating protocols for its functionalization and deprotection.

Structural Rationale & Mechanistic Insights

As a Senior Application Scientist, I emphasize that successful drug design relies on understanding the causality of every functional group on a scaffold. 5-(2-Benzyloxyphenyl)-2-methylphenol offers three distinct mechanistic advantages:

  • The C1 Phenol (Reactive Handle): The free hydroxyl group serves as the primary site for diversification. It can undergo Mitsunobu etherification,

    
     alkylation, or triflation for subsequent cross-coupling.
    
  • The C2 Methyl Group (Steric Shield & Conformational Lock): The ortho-methyl group is not merely decorative. It restricts the free rotation of the biphenyl bond, potentially inducing atropisomerism that locks the molecule into a bioactive conformation[2]. Furthermore, it sterically shields the electron-rich phenol ring from Cytochrome P450-mediated ortho-oxidation, significantly improving the molecule's pharmacokinetic (PK) half-life.

  • The 2'-Benzyl Ether (Orthogonal Masking): The benzyl group masks a second phenolic hydroxyl. During early-stage synthesis, the lipophilic benzyl group enhances cell permeability, allowing intermediate compounds to be evaluated in cell-based assays[4]. Once the primary phenol is functionalized, the benzyl group can be cleanly removed via palladium-catalyzed hydrogenolysis to reveal a new reactive site for late-stage modification[5].

Workflow 1: Orthogonal Functionalization for Small Molecule Inhibitors

The most common application of this scaffold is the sequential, orthogonal functionalization of its two oxygen handles to create dual-pharmacophore inhibitors (e.g., NMDA receptor modulators)[6].

SynthesisWorkflow SM 5-(2-Benzyloxyphenyl)- 2-methylphenol Alkylation O-Alkylation (Mitsunobu / SN2) SM->Alkylation Intermediate Alkylated Benzyl Ether Alkylation->Intermediate Deprotection Catalytic Hydrogenolysis (Pd/C, H2) Intermediate->Deprotection Product Deprotected Biphenyl Phenol Deprotection->Product Diversification Late-Stage Functionalization Product->Diversification

Workflow for the orthogonal functionalization of the biphenyl scaffold.
Protocol: Catalytic Hydrogenolysis of the Benzyl Ether

The removal of the benzyl protecting group is a critical step. The mechanism involves the heterogeneous palladium catalyst facilitating the dissociative chemisorption of


. The benzylic C-O bond undergoes oxidative addition to the Pd surface, followed by hydrogen transfer and reductive elimination, releasing toluene as a volatile byproduct[5][7].

Self-Validating System: This protocol incorporates an in-line LC-MS check. The successful cleavage of the benzyl group results in an exact mass shift of -90 Da (loss of


). If the mass shift is -92 Da, it indicates over-reduction (saturation of the aromatic ring), alerting the chemist to immediately halt the reaction.

Step-by-Step Methodology:

  • Preparation: Dissolve the alkylated 5-(2-benzyloxyphenyl)-2-methylphenol intermediate (1.0 mmol) in 15 mL of anhydrous Methanol (MeOH) in a round-bottom flask.

  • Acidic Facilitation (Expert Insight): Add 1.5 mmol of glacial acetic acid. The mild acid activates the palladium surface and prevents catalyst poisoning by basic lone pairs on the substrate[8].

  • Catalyst Addition: Carefully add 10 mol% of 10% Pd/C (or

    
     for stubborn substrates). Safety Note: Pd/C is highly pyrophoric when dry; always add it to the solvent under an inert Argon atmosphere[7].
    
  • Hydrogenation: Seal the flask with a septum. Evacuate the flask and backfill with

    
     gas via a balloon. Repeat this purge cycle three times. Stir vigorously at room temperature.
    
  • Monitoring: Sample 10

    
     of the reaction mixture every 2 hours. Filter through a micro-syringe filter and analyze via LC-MS. The reaction is complete when the starting material peak disappears and the[M-90] peak dominates.
    
  • Work-up: Purge the flask with Argon. Filter the mixture through a pad of Celite® to remove the palladium[7][9]. Wash the Celite with excess MeOH. Concentrate the filtrate under reduced pressure to yield the deprotected phenol.

Quantitative Data: Hydrogenolysis Optimization

To prevent the saturation of the biphenyl aromatic rings, reaction conditions must be strictly controlled[9]. Table 1 summarizes the optimized parameters for this scaffold.

Table 1: Optimization of Catalytic Hydrogenolysis for Benzyl Deprotection

Catalyst LoadingSolvent SystemAdditiveTime (h)Yield (%)Purity (LC-MS)
5 mol% Pd/CMeOHNone1275%>92%
10 mol% Pd/CMeOHNone494%>98%
10 mol% Pd/CEtOAcNone882%>95%
10 mol%

EtOH 1.5 eq AcOH 2 98% >99%

Workflow 2: Application in PROTAC Development

Targeted protein degradation via PROTACs represents a paradigm shift in pharmacology. PROTACs are heterobifunctional molecules comprising a target-binding ligand, a linker, and an E3 ubiquitin ligase ligand[10].

Biphenyl derivatives are exceptionally effective as target-binding ligands for PROTACs, particularly against targets with deep hydrophobic clefts like PD-L1 [3][11] and eIF4E [4]. By utilizing the deprotected 5-(2-hydroxyphenyl)-2-methylphenol scaffold, researchers can attach a PEG linker to the newly revealed 2'-phenol, while the rest of the biphenyl core anchors deeply into the target protein's dimer interface.

PROTACMechanism Target Target Protein (e.g., PD-L1) PROTAC PROTAC Molecule Biphenyl Ligand PEG Linker E3 Ligase Ligand Target->PROTAC Binds Ubiquitin Poly-Ubiquitination PROTAC->Ubiquitin Induces E3 E3 Ubiquitin Ligase (e.g., CRBN / VHL) E3->PROTAC Recruits Proteasome Proteasomal Degradation Ubiquitin->Proteasome Targets for

Mechanism of targeted protein degradation using a biphenyl-based PROTAC.
Protocol: PROTAC Linker Conjugation

Once the biphenyl scaffold is deprotected, it must be conjugated to an E3 ligase ligand (e.g., Pomalidomide for CRBN, or a VHL ligand) via a linker[10].

Step-by-Step Methodology:

  • Linker Attachment: React the deprotected biphenyl phenol with a Boc-protected halo-PEG linker (e.g.,

    
    ) in the presence of 
    
    
    
    and DMF at 80°C for 6 hours.
  • Boc Deprotection: Treat the intermediate with 4M HCl in Dioxane for 2 hours at room temperature to reveal the primary amine[11].

  • Amide Coupling to E3 Ligand: Combine the amine-functionalized biphenyl-PEG construct with a carboxylic acid derivative of Pomalidomide (CRBN ligand)[10].

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF. Stir at room temperature for 12 hours.

  • Validation: Purify via preparative HPLC. Confirm the ternary complex formation capability of the resulting PROTAC using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to ensure the biphenyl moiety successfully bridges the target protein and the E3 ligase.

References

  • [7] BenchChem. Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. Available at: 7

  • [2] Semantic Scholar. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available at: 2

  • [6] RSC Publishing. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. Available at: 6

  • [4] PubMed Central (PMC). A biphenyl inhibitor of eIF4E targeting an internal binding site enables the design of cell-permeable PROTAC-degraders. Available at: 4

  • [11] ACS Publications. Rational Design of PROTAC Degraders and Their Spatiotemporal Controlled Delivery for Enhanced Tumor Penetration and PD-L1 Protein Degradation. Available at:11

  • [3] PubMed. Design, synthesis, anti-tumor activity and mechanism of novel PROTACs as degraders of PD-L1 and inhibitors of PD-1/PD-L1 interaction. Available at: 3

  • [5] J&K Scientific LLC. Benzyl Deprotection of Alcohols. Available at:5

  • [1] MDPI. 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Available at: 1

  • [8] PubMed Central (PMC). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Available at: 8

  • [10] Frontiers. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Available at:10

  • [9] ResearchGate. Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. Available at: 9

Sources

Method

Protocol for Silica Gel Column Chromatography of 5-(2-Benzyloxyphenyl)-2-methylphenol

Abstract & Scope This Application Note details the isolation protocol for 5-(2-Benzyloxyphenyl)-2-methylphenol (Target Compound). This molecule features a biphenyl core with a polar phenolic hydroxyl group and a lipophil...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This Application Note details the isolation protocol for 5-(2-Benzyloxyphenyl)-2-methylphenol (Target Compound). This molecule features a biphenyl core with a polar phenolic hydroxyl group and a lipophilic benzyl ether moiety. The purification challenge lies in separating the target from unreacted starting materials (typically aryl halides and boronic acids) and catalyst ligands (e.g., triphenylphosphine oxide).

This protocol utilizes flash column chromatography on silica gel. It prioritizes the removal of paramagnetic catalyst residues and the resolution of the phenolic target from closely eluting side products using a step-gradient elution strategy.

Physicochemical Profile & Separation Logic

Understanding the molecular behavior is the foundation of a robust protocol.

FeatureChemical PropertyChromatographic Implication
Core Structure Biphenyl SystemHigh UV absorption (254 nm); strong

-

interactions with silica.
Functional Group A Phenolic -OH (C2-Methyl)H-Bond Donor: Causes "tailing" or streaking on neutral silica due to interaction with silanol groups.
Functional Group B Benzyl Ether (-OBn)Lipophilic: Increases retention in non-polar solvents but decreases overall polarity compared to free diols.
Acidity (pKa) ~10.0 (Phenol)Weakly acidic. Mobile phases with extreme basicity should be avoided to prevent salt formation/retention.
The Separation Challenge

In a typical synthesis scenario (Suzuki Coupling), the crude mixture contains:

  • Non-polar impurities: Protodeboronation products (e.g., 1-(benzyloxy)benzene), Bis-benzyl dimers.

  • Target Compound: 5-(2-Benzyloxyphenyl)-2-methylphenol (Moderate Polarity).

  • Polar impurities: Unreacted Boronic Acids, Triphenylphosphine oxide (TPPO), Palladium black.

Strategy: We employ a Non-Polar to Polar Step-Gradient . The large lipophilic benzyl group allows the molecule to elute in relatively low-polarity solvent (10-20% EtOAc), separating it from the highly polar TPPO and boronic acids.

Pre-Column Analytics: TLC Method Development

Before committing the crude material to the column, the solvent system must be validated via Thin Layer Chromatography (TLC).

Materials: Silica Gel 60 F254 plates. Visualization: UV (254 nm) is primary; Phosphomolybdic Acid (PMA) stain is secondary (phenols stain active blue/green).

Recommended Solvent Systems
  • System A (Screening): Hexane:Ethyl Acetate (80:20).

    • Target Rf: 0.30 – 0.40.

    • If Rf > 0.5, the solvent is too strong; reduce EtOAc.

    • If Rf < 0.2, increase EtOAc.

  • System B (Tailing Control): If the phenol spot streaks, add 1% Acetic Acid to the mobile phase.

TLC Decision Matrix (Graphviz)

TLC_Logic cluster_tailing Troubleshooting Tailing Start Spot Crude on TLC (Hex:EtOAc 8:2) CheckRf Check Rf of Target Start->CheckRf HighRf Rf > 0.5 (Too Fast) CheckRf->HighRf Target moves with solvent front LowRf Rf < 0.2 (Too Slow) CheckRf->LowRf Target sticks to baseline GoodRf Rf = 0.35 (Optimal) CheckRf->GoodRf Distinct spot Action1 Decrease Polarity Try Hex:EtOAc 9:1 HighRf->Action1 Action2 Increase Polarity Try Hex:EtOAc 7:3 LowRf->Action2 Action3 Proceed to Column GoodRf->Action3 Streak Spot Streaks? GoodRf->Streak AddAcid Add 0.5% Acetic Acid Streak->AddAcid Yes

Figure 1: TLC optimization logic to determine the starting mobile phase.

Detailed Protocol

Phase 1: Stationary Phase Preparation
  • Stationary Phase: Silica Gel 60 (40–63 µm particle size).

  • Column Dimensions: Ratio of Silica to Crude Mass should be 30:1 to 50:1 (w/w).

    • Example: For 1.0 g of crude, use 30–50 g of Silica. Use a column with ~3 cm diameter.

  • Packing Method: Slurry Packing is recommended to minimize air bubbles.

    • Suspend silica in 100% Hexane .

    • Pour into the column and tap effectively to settle the bed.

    • Elute 1 column volume (CV) of Hexane to equilibrate.

Phase 2: Sample Loading
  • Method: Dry Loading (Highly Recommended).

    • Rationale: The crude mixture (likely an oil or sticky solid) may not dissolve in the non-polar starting solvent (Hexane). Dissolving it in DCM/EtOAc and loading directly can disrupt the gradient band.

    • Procedure:

      • Dissolve crude in minimal Dichloromethane (DCM).

      • Add Celite 545 or Silica Gel (1:1 ratio by weight to crude).

      • Evaporate solvent completely on a rotary evaporator until a free-flowing powder remains.

      • Gently pour the powder onto the top of the packed column bed.

      • Add a layer of sand (~1 cm) on top to protect the bed.

Phase 3: Elution Gradient (Step-Gradient)

Do not run isocratic (single solvent) immediately. Use a gradient to sharpen separation.

StepSolvent Composition (v/v)Volume (CV)Purpose
1 100% Hexane 2 CVElute extremely non-polar impurities (e.g., bis-benzyl dimers, hydrocarbons).
2 Hexane : EtOAc (95:5) 3 CVElute unreacted aryl halides or protodeboronated side products.
3 Hexane : EtOAc (90:10) 5 CVElution of Target begins. Collect smaller fractions.
4 Hexane : EtOAc (85:15) 5 CVPeak elution of Target. Continue collection.
5 Hexane : EtOAc (50:50) 2 CVFlush column. Elutes polar TPPO and boronic acids (discard).

Note: CV = Column Volume (approximate volume of the packed silica bed).

Phase 4: Fraction Analysis & Pooling
  • Spot every 3rd fraction on a TLC plate.

  • Visualize under UV.[1] The target 5-(2-Benzyloxyphenyl)-2-methylphenol will appear as a dark spot.

  • Critical Step: Check for co-elution. If the "front" of the product spot overlaps with a non-polar impurity, discard those mixed fractions or re-purify.

  • Pool pure fractions and evaporate solvent under reduced pressure (40°C).

Purification Workflow Diagram

Purification_Workflow cluster_column Silica Column (Gradient) Crude Crude Mixture (Oil/Solid) DryLoad Dry Load (Celite/Silica) Crude->DryLoad Step1 100% Hexane (Remove Non-polars) DryLoad->Step1 Step2 10% EtOAc (Elute Target) Step1->Step2 Step3 50% EtOAc (Flush Polar Trash) Step2->Step3 Fractions Fraction Collection Step2->Fractions TLC_Check TLC Verification (UV 254nm) Fractions->TLC_Check Pool Pool & Evaporate TLC_Check->Pool Pure Final Pure Product (>98%) Pool->Final

Figure 2: End-to-end workflow for the purification of the target phenol.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Tailing / Streaking Acidic phenol interacting with silica.Add 0.5% - 1% Acetic Acid or Triethylamine (rarely needed for phenols, usually acid is better) to the mobile phase.
Co-elution Gradient increased too fast.Reduce gradient slope (e.g., hold at 5% EtOAc for longer). Increase Silica:Sample ratio to 100:1.
Product Stays at Baseline Solvent too non-polar.Jump immediately to 20% or 30% EtOAc. Ensure product didn't crystallize in the column (check solubility).
"Ghost" Peaks Decomposition on silica.Phenols can oxidize. Complete the column rapidly (< 2 hours). Store fractions in the dark.

References

  • General Protocol for Phenol Purification: Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem.1978 , 43, 2923–2925. Link

  • Suzuki Coupling Purification Context: Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chem. Soc. Rev.2014 , 43, 412–443. Link

  • TLC of Phenols: Reich, H. J. Chromatography Advice. University of Wisconsin-Madison Dept of Chemistry. Link

Sources

Application

Application Note: Quantitative Analysis of 5-(2-Benzyloxyphenyl)-2-methylphenol

Abstract This document provides comprehensive protocols for the quantitative analysis of 5-(2-Benzyloxyphenyl)-2-methylphenol, a substituted phenolic compound. Given its aromatic structure and hydroxyl group, this analyt...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides comprehensive protocols for the quantitative analysis of 5-(2-Benzyloxyphenyl)-2-methylphenol, a substituted phenolic compound. Given its aromatic structure and hydroxyl group, this analyte is amenable to several analytical techniques. We present a primary method based on High-Performance Liquid Chromatography with UV detection (HPLC-UV) for its high specificity and robustness, and a secondary, confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS), which is particularly useful for identification in complex matrices. Additionally, a rapid screening method using UV-Vis Spectrophotometry is described for high-throughput preliminary assessments. All methods are presented with detailed protocols, validation parameters derived from ICH guidelines, and the scientific rationale behind procedural choices to ensure accuracy, precision, and reliability for research, quality control, and drug development applications.

Introduction and Analytical Strategy

5-(2-Benzyloxyphenyl)-2-methylphenol is a complex organic molecule featuring two aromatic rings, a phenolic hydroxyl group, and an ether linkage. Such structures are common in pharmaceutical intermediates, and their precise quantification is critical for process control, stability testing, and final product quality assurance. The presence of chromophores (the phenyl rings) makes it an excellent candidate for UV-based detection methods.

The analytical strategy outlined herein prioritizes a highly specific and accurate quantification method (HPLC-UV) while also providing a powerful confirmatory technique (GC-MS) and a simple screening tool (UV-Vis). The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.[1]

The validation of these analytical procedures is paramount to ensure data integrity.[2] The protocols are designed to be validated in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1) and the more recent Q2(R2) revisions, which provide a framework for demonstrating that an analytical procedure is fit for its intended purpose.[3][4][5]

G cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_validation Method Validation (ICH Q2) cluster_output Data Output Sample Test Sample Prep Dissolution & Dilution in Mobile Phase Sample->Prep Standard Reference Standard Standard->Prep Filt 0.45 µm Syringe Filtration Prep->Filt HPLC Primary Method: HPLC-UV Filt->HPLC Inject GCMS Confirmatory Method: GC-MS (with Derivatization) Filt->GCMS Inject UVVIS Screening Method: UV-Vis Spectrophotometry Filt->UVVIS Measure Val Specificity, Linearity, Accuracy, Precision, Range, LOD, LOQ HPLC->Val GCMS->Val Report Quantitative Report (e.g., mg/mL, % w/w) Val->Report

Figure 1: General workflow for the quantification of 5-(2-Benzyloxyphenyl)-2-methylphenol.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

2.1. Principle

RP-HPLC is the most widely used method for the analysis of phenolic compounds.[6][7] The technique separates compounds based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. 5-(2-Benzyloxyphenyl)-2-methylphenol, being a relatively non-polar molecule, will be retained on the C18 column and can be eluted using a mixture of an aqueous solvent and an organic modifier like acetonitrile or methanol.[8] Acidification of the mobile phase (e.g., with formic or phosphoric acid) is crucial as it suppresses the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks and improved retention time reproducibility.[9] Quantification is achieved by integrating the peak area from the UV chromatogram and comparing it to a calibration curve generated from a certified reference standard.

2.2. Instrumentation and Reagents

  • HPLC System: An Agilent 1260 Infinity II or similar system equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.[9]

  • Column: A reversed-phase C18 column (e.g., Waters Sunfire™ C18, 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[8]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic acid or Phosphoric acid (analytical grade)

    • 5-(2-Benzyloxyphenyl)-2-methylphenol reference standard (purity ≥ 98%)

2.3. Detailed Protocol

  • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as 0.1% formic acid in acetonitrile. Degas both solvents by sonication or vacuum filtration before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and B to create a stock solution of ~100 µg/mL.

    • Perform serial dilutions from the stock solution to prepare a set of at least five calibration standards covering the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample material expected to contain the analyte.

    • Dissolve the sample in a suitable volume of the 50:50 mobile phase mixture to achieve a theoretical concentration within the calibration range.

    • Vortex or sonicate to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.[10]

  • Chromatographic Conditions: The following conditions serve as a starting point and should be optimized for the specific column and system used.

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolving power for aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcid suppresses phenol ionization for better peak shape. Acetonitrile is a strong organic modifier for eluting non-polar analytes.[8][9]
Elution Mode Isocratic or GradientStart with an isocratic elution (e.g., 60% B). A gradient may be needed if impurities are present (e.g., 40% to 90% B over 20 minutes).[11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume; can be adjusted based on sensitivity requirements.
Detection Wavelength Determined by scanning the standard solution (e.g., 200-400 nm). Select the wavelength of maximum absorbance (λmax).The benzyloxyphenyl moiety is expected to have strong absorbance in the UV range. Using λmax provides the highest sensitivity.
Run Time ~20 minutes (or until the analyte and any major impurities have eluted)Ensures complete elution and prevents carryover into the next injection.

2.4. Method Validation Protocol (ICH Q2(R1) Framework)

A validated analytical method provides assurance of its reliability.[2] The following parameters must be assessed.

G cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance cluster_robustness Reliability Validation Analytical Method Validation (AMV) Specificity Specificity (Peak Purity, Resolution) Validation->Specificity Linearity Linearity & Range (R² ≥ 0.995) Validation->Linearity Robustness Robustness (Small Method Variations) Validation->Robustness Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (% RSD) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ

Figure 2: Key parameters for analytical method validation based on ICH guidelines.

  • Specificity: Demonstrate that the signal is unequivocally from the analyte. This can be done by analyzing a placebo (matrix without analyte) and showing no interfering peaks at the analyte's retention time. Peak purity analysis using a DAD can also support specificity.[3]

  • Linearity and Range: Analyze at least five concentrations across the desired range. Plot peak area versus concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.995.[4]

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98.0% to 102.0%.[3]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the datasets should meet predefined acceptance criteria.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

3.1. Principle

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[12] It is highly sensitive and provides structural information, making it ideal for confirming the identity of the analyte and for analyzing it in complex matrices.[13] Due to the low volatility of 5-(2-Benzyloxyphenyl)-2-methylphenol, a derivatization step is necessary to convert the polar hydroxyl group into a less polar, more volatile ether or ester (e.g., by silylation).[14] The derivatized analyte is then volatilized in a heated injector, separated on a capillary column, and detected by the mass spectrometer, which provides both quantitative data (from ion intensity) and a unique mass spectrum for identity confirmation.

3.2. Instrumentation and Reagents

  • GC-MS System: A system such as an Agilent GC-MSD equipped with an autosampler, a split/splitless injector, and a mass selective detector.

  • Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Reagents:

    • Helium (carrier gas, >99.999% purity)

    • Ethyl acetate or Dichloromethane (GC grade)

    • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Reference standard of the analyte

3.3. Detailed Protocol

  • Standard and Sample Preparation:

    • Prepare stock solutions of the standard and sample in ethyl acetate as described for the HPLC method.

    • Pipette a known volume (e.g., 100 µL) of each solution into a GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 100 µL of BSTFA + 1% TMCS to the dry residue in each vial.

    • Cap the vials tightly and heat at 70 °C for 30 minutes to ensure complete derivatization of the phenolic hydroxyl group.

    • Cool to room temperature before analysis.

  • GC-MS Conditions:

ParameterRecommended SettingRationale
Injector Temperature 280 °CEnsures rapid volatilization of the derivatized analyte.
Injection Mode Split (e.g., 20:1) or SplitlessUse split for higher concentrations to avoid column overload; use splitless for trace-level analysis.
Oven Program Initial 150 °C for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 minThis temperature program should effectively separate the analyte from solvent and potential byproducts.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas standard for GC-MS.
MS Transfer Line Temp 290 °CPrevents condensation of the analyte before it enters the ion source.
Ion Source Temperature 230 °CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural confirmation.
Mass Scan Range m/z 40-550A wide enough range to capture the molecular ion and key fragment ions of the derivatized analyte.
Acquisition Mode Full Scan for identification; Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity.Full scan provides the complete mass spectrum. SIM mode focuses on specific ions, increasing signal-to-noise for quantification.

Screening Method: UV-Vis Spectrophotometry

4.1. Principle

UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique that can be used for the preliminary quantification of 5-(2-Benzyloxyphenyl)-2-methylphenol in pure solutions or simple mixtures.[15] The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[16] While this method is fast, it is non-specific and can be subject to interference from other UV-absorbing compounds in the sample matrix.[17] It is best used for high-throughput screening or as a quick check of concentration.

4.2. Protocol

  • Determine Maximum Wavelength (λmax):

    • Prepare a ~10 µg/mL solution of the reference standard in methanol or ethanol.

    • Scan the solution from 200 to 400 nm using a spectrophotometer to find the wavelength of maximum absorbance.

  • Prepare Calibration Curve:

    • Prepare a series of at least five standard solutions of known concentrations in the same solvent.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot absorbance versus concentration to create a calibration curve.

  • Sample Analysis:

    • Prepare the sample solution in the same solvent, ensuring the concentration falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample at λmax.

    • Calculate the concentration of the analyte in the sample using the linear regression equation from the calibration curve.

References

  • Taylor & Francis. (n.d.). Gas Chromatographic Approaches for the Determination of Phenolic Acids in Foods, Plants, and Plant-Based Foodstuffs. Retrieved from [Link]

  • Benmeziane, F. (2023). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. International Journal of Science, Engineering and Technology.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Al-Khayri, J. M., et al. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. PMC. Retrieved from [Link]

  • Kallithraka, S., et al. (2014). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • MATEC Web of Conferences. (2023). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (2024, December 10). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • da Silva, A. B., et al. (2025, June 5). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). MDPI. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025, June 25). Quantitative Analysis of Phenolic Compounds in Citrus Peels Using UV-Visible Spectrophotometry. Retrieved from [Link]

  • Chula Digital Collections. (n.d.). Improving chromatographic analysis of phenolic compounds. Retrieved from [Link]

  • NEMI.gov. (n.d.). EPA-RCA: 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • Taylor & Francis. (2021, March 30). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Retrieved from [Link]

  • ACS Publications. (2003, December 9). Improved HPLC Determination of Phenolic Compounds in Cv. Golden Delicious Apples Using a Monolithic Column. Retrieved from [Link]

  • AKJournals. (2019, April 9). Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. Retrieved from [Link]

  • ResearchGate. (2024, December 9). (PDF) The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Retrieved from [Link]

  • Journal Unusida. (n.d.). Determination of Total Phenol Content With Spectrophotometer and GC-MS Analysis of Javanese Long Pepper Fruits Dried Using Two D. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Toxicological Profile for Phenol - Analytical Methods. Retrieved from [Link]

  • RSC Publishing. (2010, January 15). Analytical Methods. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

5-(2-Benzyloxyphenyl)-2-methylphenol stability and degradation issues

The following technical guide addresses the stability and degradation profile of 5-(2-Benzyloxyphenyl)-2-methylphenol . As this specific molecule is a specialized biphenyl intermediate often used in the synthesis of bioa...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability and degradation profile of 5-(2-Benzyloxyphenyl)-2-methylphenol .

As this specific molecule is a specialized biphenyl intermediate often used in the synthesis of bioactive scaffolds (such as Honokiol analogs or kinase inhibitors), this guide synthesizes its stability profile based on its constituent functional moieties: the electron-rich o-cresol system and the benzyl ether protecting group.[1]

[1]

Compound Architecture & Stability Profile

Compound Identification:

  • IUPAC Name: 5-(2-Benzyloxyphenyl)-2-methylphenol[1]

  • Core Structure: A biphenyl scaffold consisting of a free phenolic ring (Ring A: 2-methylphenol) and a protected phenolic ring (Ring B: 2-benzyloxyphenyl).[1]

  • Key Reactivity Zones:

    • Phenolic Hydroxyl (Ring A): Highly susceptible to autoxidation and radical attack due to electron donation from the methyl group.[1]

    • Benzyl Ether Linkage (Ring B): Generally stable to base but sensitive to hydrogenolysis, Lewis acids, and photo-oxidation.[1]

Stability Dashboard
ParameterRatingCritical Mechanism
Oxidative Stability Low Forms quinone methides/benzoquinones upon air exposure (pinking/browning).[1]
Acid Stability Medium Stable to weak acids; cleaves in strong Lewis acids (e.g., BBr₃) or strong Brønsted acids.[1]
Base Stability High Resistant to hydrolysis in basic media (e.g., NaOH, K₂CO₃).[1]
Photostability Low-Medium Susceptible to photo-induced benzyl radical cleavage (homolysis).[1]
Thermal Stability Medium Stable up to ~100°C; risk of Claisen-type rearrangement at higher temperatures.[1]

Degradation Pathways Visualization

The following diagram illustrates the two primary degradation vectors: Oxidative Coupling (Color Change) and Unintentional Debenzylation (Mass Shift).[1]

DegradationPathways Compound 5-(2-Benzyloxyphenyl)- 2-methylphenol (Intact) Radical Phenoxy Radical Intermediate Compound->Radical Air/Light (ROS) -H• Debenzylated 5-(2-Hydroxyphenyl)- 2-methylphenol (Mass -90 Da) Compound->Debenzylated H+ (Strong Acid) or H2/Pd BenzylAlcohol Benzyl Alcohol / Toluene (Byproduct) Compound->BenzylAlcohol Cleavage Quinone Ortho-Quinone / Quinone Methide (Pink/Brown Polymer) Radical->Quinone Polymerization

Figure 1: Primary degradation pathways. The red path indicates oxidative stress leading to discoloration; the green path indicates chemical cleavage of the protecting group.

Troubleshooting Guide

Issue 1: Sample Discoloration (Pink, Red, or Brown)

Symptom: The white/off-white powder turns pink or brown upon storage or dissolution. Root Cause: Autoxidation of the Cresol Moiety. The 2-methylphenol ring is electron-rich.[1] In the presence of oxygen and trace metals, it forms phenoxy radicals that couple to form colored quinones or polymers [1].[1]

StepActionTechnical Rationale
1 Argon Purge Immediately purge headspace with Argon or Nitrogen.[1] Oxygen is the rate-limiting reagent for quinone formation.[1]
2 Check Solvent Quality Ensure solvents (DMSO, MeOH) are "anhydrous" and free of peroxides.[1] Peroxides in aged ethers (THF) accelerate phenol oxidation.
3 Add Antioxidant If experimental design permits, add 0.1% BHT (Butylated hydroxytoluene) or Ascorbic Acid to the stock solution to scavenge ROS.
4 Filtration If the color is deep, filter through a 0.2 µm PTFE filter.[1] Oxidative polymers are often less soluble and may be removed.[1]
Issue 2: Unexpected Mass Shift (M - 90 Da)

Symptom: LC-MS shows a primary peak at [M-90] or [M-91].[1] Root Cause: Unintentional Debenzylation. The benzyl ether bond has been cleaved, losing the benzyl group (Mass 91) and leaving the free hydroxyl.[1]

StepActionTechnical Rationale
1 Audit Acid Sources Check for strong acids. Chloroform (CHCl₃) can form HCl over time.[1] Use stabilized CHCl₃ or switch to DCM.
2 Review Catalysts Are you using Pd/C or Raney Nickel elsewhere in the lab? Trace cross-contamination with H₂ gas will rapidly cleave benzyl ethers [2].[1]
3 Light Exposure Benzyl ethers can undergo photolytic cleavage under intense UV light.[1] Store samples in amber vials.
Issue 3: Poor Solubility or Precipitation

Symptom: Compound does not dissolve in aqueous buffers or precipitates upon dilution.[1] Root Cause: High Lipophilicity. The benzyl group adds significant hydrophobicity (LogP > 4.0), making the molecule insoluble in water.[1]

StepActionTechnical Rationale
1 Cosolvent Strategy Dissolve in 100% DMSO first. Dilute into buffer slowly with vortexing. Keep DMSO final concentration >0.5% if possible.[1]
2 Use Cyclodextrins Formulation with Hydroxypropyl-β-cyclodextrin (HPβCD) can encapsulate the hydrophobic benzyl ring and improve aqueous stability.[1]

Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO at -20°C? A: Yes, but with caution. DMSO is hygroscopic and has a high freezing point.[1] Repeated freeze-thaw cycles introduce water and oxygen, accelerating the "pinking" (oxidation) of the phenol.

  • Recommendation: Aliquot into single-use vials. Purge with argon before freezing.[1]

Q: Is the benzyl group stable to basic extraction (e.g., NaOH)? A: Yes. Benzyl ethers are excellent protecting groups for basic conditions.[1] You can wash the organic layer with 1M NaOH to remove impurities; however, note that the free phenol on the other ring (2-methylphenol) will be deprotonated (pKₐ ~10), causing the molecule to move into the aqueous layer.

  • Critical Note: If you want to keep the molecule in the organic layer, do not use strong base.[1] Use neutral or slightly acidic washes.[1]

Q: Why does the NMR show a broad singlet at 5.0 ppm? A: This is the benzylic methylene (-O-CH₂-Ph).[1] If the peak is splitting or disappearing, it confirms degradation (debenzylation).[1] If the peak is broadening, it may indicate aggregation or restricted rotation of the biphenyl bond.[1]

Experimental Workflow: Handling & Storage

The following decision tree outlines the standard operating procedure (SOP) for handling this sensitive intermediate.

HandlingSOP Start Receive Compound CheckColor Visual Inspection: Is it White/Off-White? Start->CheckColor ColorOK Yes CheckColor->ColorOK Intact ColorBad No (Pink/Brown) CheckColor->ColorBad Oxidized Storage Storage Protocol: 1. Amber Vial 2. Argon Purge 3. -20°C ColorOK->Storage Purify Recrystallize (EtOH/Hexane) or Column ColorBad->Purify Purify->CheckColor Solubilization Solubilization: DMSO Stock (fresh) Avoid CHCl3 Storage->Solubilization

Figure 2: Standard Operating Procedure for receipt, inspection, and storage.

References

  • Mechanism of Phenol Oxidation

    • Title: Bioactivation of 4-methylphenol (p-cresol) via cytochrome P450-mediated aromatic oxidation.[1][2]

    • Relevance: Explains the oxidative instability of methyl-substituted phenols (cresols) to quinone methides.
    • Source:[1]

  • Benzyl Ether Stability

    • Title: A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions.
    • Relevance: details the specific conditions (Acid vs. Hydrogenolysis) that cause cleavage of the benzyl ether moiety.
    • Source:[1]

  • General Biphenyl Properties

    • Title: 2-Benzyloxyphenol (PubChem Data).[1]

    • Relevance: Provides physical property data for the "Ring B" substructure of the target molecule.[1]

    • Source:[1]

Sources

Optimization

Optimizing reaction conditions for 5-(2-Benzyloxyphenyl)-2-methylphenol synthesis

Executive Summary & Reaction Strategy The Challenge: Synthesizing 5-(2-Benzyloxyphenyl)-2-methylphenol requires forming a biaryl bond between two sterically demanding partners. The ortho-benzyloxy group on the electrophi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Strategy

The Challenge: Synthesizing 5-(2-Benzyloxyphenyl)-2-methylphenol requires forming a biaryl bond between two sterically demanding partners. The ortho-benzyloxy group on the electrophile and the ortho-methyl group on the nucleophile (relative to the phenol) create significant steric hindrance. Furthermore, the presence of a free phenolic hydroxyl group can poison traditional Palladium(0) catalysts.

The Solution: We move beyond standard Pd(PPh₃)₄ conditions. This guide implements a Buchwald-type precatalyst system (specifically XPhos or SPhos Pd G2) to overcome steric barriers and tolerate the free phenol, minimizing the need for extraneous protecting group manipulations.

Core Reaction Scheme:

ReactionScheme Reactant1 1-(Benzyloxy)-2-bromobenzene (Electrophile) Catalyst Cat: XPhos Pd G2 Base: K3PO4 Solvent: Toluene/H2O Reactant1->Catalyst Reactant2 3-Hydroxy-4-methylphenylboronic acid (Nucleophile) Reactant2->Catalyst Product 5-(2-Benzyloxyphenyl)-2-methylphenol (Target Biaryl) Catalyst->Product 80-100°C, 4-12h

Figure 1: Optimized reaction pathway using 2nd Generation Buchwald Precatalysts.

Standard Operating Procedure (SOP)

Note: This protocol is designed for 1.0 mmol scale. Scale up linearly, but re-evaluate cooling capacity for exotherms >50 mmol.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
1-(Benzyloxy)-2-bromobenzene Electrophile1.0Limiting reagent.
3-Hydroxy-4-methylphenylboronic acid Nucleophile1.2 - 1.5Excess compensates for protodeboronation.
XPhos Pd G2 Catalyst0.02 (2 mol%)High activity; air-stable precatalyst.
K₃PO₄ (Tribasic) Base3.0Buffers pH; tolerates free phenols better than carbonates.
Toluene / Water (4:1) Solvent0.2 MBiphasic system is critical for boronic acid solubility.
Step-by-Step Protocol
  • Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G2 (2 mol%).

    • Why G2? It ensures a defined 1:1 Pd:Ligand ratio and rapid activation, unlike mixing Pd(OAc)₂ + Ligand manually [1].

  • Solvent & Degassing: Add the Toluene/Water mixture. Sparge with Argon or Nitrogen for 10 minutes.

    • Critical: Oxygen promotes homocoupling of the boronic acid and deactivates the active Pd(0) species.

  • Reaction: Seal the vessel and heat to 80°C . Monitor by HPLC or TLC after 2 hours.

    • Endpoint: Look for the disappearance of the aryl bromide.

  • Workup: Cool to room temperature. Dilute with EtOAc. Acidify the aqueous layer slightly (pH ~5-6) with 1M HCl to ensure the product (a phenol) is protonated and partitions into the organic phase. Wash with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting & FAQs
Q1: The reaction stalls at 60-70% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: Catalyst deactivation or Boronic Acid Protodeboronation. Technical Insight: In ortho-substituted systems, the transmetalation step is slow. If the reaction is too hot or the pH too high, the boronic acid hydrolyzes (protodeboronation) faster than it couples [2]. Once the boronic acid is consumed, the reaction stops regardless of catalyst load.

Corrective Action:

  • Check Stoichiometry: Increase boronic acid to 1.5 - 2.0 equivalents.

  • Slow Addition: Add the boronic acid in portions (e.g., 3 batches over 3 hours) to keep its instantaneous concentration low relative to the catalyst, favoring coupling over decomposition.

  • Switch Ligand: If XPhos fails, try SPhos . SPhos is structurally designed to facilitate transmetalation in extremely hindered biaryls [3].

Q2: I see a significant amount of "homocoupled" product. How do I stop this?

Diagnosis: Oxidative Homocoupling. Technical Insight: The presence of Oxygen facilitates the dimerization of the boronic acid (Suzuki homocoupling). This consumes your nucleophile.

Corrective Action:

  • Degassing: Sparging is often insufficient for sensitive reactions. Use the "Freeze-Pump-Thaw" method (3 cycles) for the solvent before addition.

  • Inert Atmosphere: Ensure the reaction is run under a positive pressure of Argon.

Q3: Can I use the free phenol, or must I protect it?

Diagnosis: Substrate Compatibility. Technical Insight: While Buchwald ligands (XPhos, SPhos) generally tolerate free phenols, the phenoxide anion generated by the base can coordinate to Palladium, forming an off-cycle resting state that slows the reaction.

Corrective Action:

  • Tier 1 (Direct): Use the protocol above with K₃PO₄ . It is less basic than hydroxides and less likely to generate a high concentration of the inhibitory phenoxide.

  • Tier 2 (Protected): If yields remain <50%, protect the phenol as a MOM (Methoxymethyl) ether or THP ether . These are stable to base and easily removed with mild acid later. Do not use an ester protection (e.g., Acetyl), as the base will hydrolyze it immediately.

Q4: My benzyl ether is cleaving during the reaction.

Diagnosis: Lewis Acid contamination or excessive heat. Technical Insight: Benzyl ethers are generally stable to basic Suzuki conditions. However, if you are using a Lewis Acid additive (rare) or if the reaction temperature exceeds 120°C, cleavage can occur.

Corrective Action:

  • Ensure temperature is kept ≤100°C.

  • Verify your solvent quality; trace acids in old solvents can trigger cleavage.

Advanced Troubleshooting Logic

Use this decision tree to diagnose yield issues systematically.

Troubleshooting Start Issue: Low Yield (<50%) CheckSM Is Aryl Bromide remaining? Start->CheckSM CheckBoron Is Boronic Acid remaining? CheckSM->CheckBoron Yes WorkupIssue Diagnosis: Product Loss in Workup Action: Acidify aqueous layer to pH 5 (Phenol is trapped in water as salt) CheckSM->WorkupIssue No (SM Consumed) CatalystDeath Diagnosis: Catalyst Deactivation Action: Switch to SPhos Pd G2 or increase load to 4 mol% CheckBoron->CatalystDeath Yes Protodeboronation Diagnosis: Protodeboronation Action: Add Boronic Acid in portions (Slow Addition Protocol) CheckBoron->Protodeboronation No

Figure 2: Logic flow for diagnosing reaction failures.

Comparative Ligand Performance Data

The following table summarizes expected performance based on steric parameters [4]:

LigandSteric BulkRec.[1][2][3] ApplicationExpected Yield
PPh₃ LowUnhindered substrates only.< 20% (Fail)
dppf MediumStandard couplings.40-60%
XPhos HighOrtho-substituted biaryls.85-95%
SPhos Very HighExtremely hindered / unstable boronic acids.90-99%
References
  • Buchwald, S. L., et al. (2013). Precatalysts for the Rapid Preparation of Active Cross-Coupling Catalysts. Chemical Science.

  • Lloyd-Jones, G. C., et al. (2014). Protodeboronation of Arylboronic Acids. Journal of the American Chemical Society.

  • Sigma-Aldrich. (2024). Buchwald Ligands and Precatalysts User Guide.

  • Barder, T. E., & Buchwald, S. L. (2007). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

Sources

Troubleshooting

Technical Support Center: Navigating Potential Interference of 5-(2-Benzyloxyphenyl)-2-methylphenol in Biological Assays

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 5-(2-Benzyloxyphenyl)-2-methylphenol. While this compound holds potential as a r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 5-(2-Benzyloxyphenyl)-2-methylphenol. While this compound holds potential as a research tool, its chemical structure, featuring a phenol and a benzyloxyphenyl moiety, presents a risk of interference in various biological assays. This guide provides a structured approach to identifying, understanding, and mitigating these potential artifacts to ensure the generation of reliable and reproducible data.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the use of 5-(2-Benzyloxyphenyl)-2-methylphenol in biological assays, with a focus on its potential as an Mcl-1 inhibitor.

Q1: What are the primary structural features of 5-(2-Benzyloxyphenyl)-2-methylphenol that could cause assay interference?

A1: The structure of 5-(2-Benzyloxyphenyl)-2-methylphenol contains two key motifs that are often associated with assay interference:

  • Phenol Group: Phenols are known to be redox-active and can participate in hydrogen bonding and metal chelation.[1][2] This can lead to non-specific interactions with proteins and assay components. Phenols can be particularly problematic in assays that are sensitive to redox conditions or that utilize metal-dependent enzymes.

  • Benzyloxyphenyl Moiety: This bulky, hydrophobic group can contribute to compound aggregation at higher concentrations.[3] Furthermore, the benzyloxyphenyl pharmacophore has been identified in compounds targeting various proteins, suggesting it has the potential for off-target binding.[4]

These features can contribute to the compound being flagged as a Pan-Assay Interference Compound (PAIN), which are known to produce false-positive results in high-throughput screens.[5][6]

Q2: I am screening 5-(2-Benzyloxyphenyl)-2-methylphenol as a potential Mcl-1 inhibitor in a fluorescence polarization (FP) assay and see a dose-dependent decrease in polarization. Is this a confirmed hit?

A2: Not necessarily. While a decrease in fluorescence polarization is the expected outcome for a true inhibitor, it can also be an artifact caused by several interference mechanisms:

  • Autofluorescence: The compound itself may be fluorescent at the excitation and/or emission wavelengths of your assay, leading to an artificially low polarization reading.[7]

  • Fluorescence Quenching: The compound could be quenching the fluorescence of your labeled probe, which would also result in a decreased signal.[2]

  • Light Scattering: At higher concentrations, the compound might form aggregates that scatter light, affecting the accuracy of the plate reader.[8]

It is crucial to perform counter-screens and orthogonal assays to validate this initial result.[9]

Q3: What types of assays are most susceptible to interference from a compound like 5-(2-Benzyloxyphenyl)-2-methylphenol?

A3: Assays that are particularly vulnerable include:

  • Fluorescence-Based Assays (FP, FRET, TR-FRET): These are highly susceptible to compounds that have intrinsic fluorescence or that can quench fluorescence.[10][11]

  • Enzyme-Linked Immunosorbent Assays (ELISAs): Phenolic compounds can interfere with the activity of horseradish peroxidase (HRP), a common enzyme used in ELISAs.

  • Cell-Based Assays Using Luciferase Reporters: Some compounds can directly inhibit luciferase, leading to a false-negative or false-positive result depending on the assay design.[12]

  • Assays with Thiol-Containing Proteins: The phenol group may react with cysteine residues in proteins, leading to non-specific inhibition.[2]

Q4: How can I proactively assess the potential for interference before starting my main experiments?

A4: Before committing to extensive screening, you can perform several preliminary checks:

  • Solubility Assessment: Determine the compound's solubility in your assay buffer. Poor solubility can lead to aggregation.

  • Spectral Scanning: Measure the absorbance and fluorescence spectra of the compound to identify any overlap with your assay's wavelengths.

  • PAINS Filtering: Use computational tools to check if the compound's structure is flagged as a potential PAIN.[6]

Part 2: Troubleshooting Guides

This section provides step-by-step protocols to diagnose and resolve common interference issues encountered when working with 5-(2-Benzyloxyphenyl)-2-methylphenol.

Troubleshooting Workflow for a Suspected Mcl-1 Inhibitor

This workflow is designed to validate a potential hit from a primary screen for Mcl-1 inhibition.

A Primary Screen Hit (e.g., FP Assay) B Autofluorescence Check A->B Is the compound fluorescent? C Fluorescence Quenching Assay B->C No H False Positive B->H Yes D Light Scattering Assay C->D No quenching observed C->H Quenching observed E Orthogonal Binding Assay (e.g., TR-FRET, SPR) D->E No scattering observed D->H Scattering observed F Cell-Based Target Engagement Assay E->F Binding confirmed E->H No binding in orthogonal assay G Confirmed Hit F->G Target engagement confirmed F->H No target engagement

Caption: A logical workflow for validating a primary screening hit.

Experimental Protocols

Objective: To determine if 5-(2-Benzyloxyphenyl)-2-methylphenol is fluorescent at the assay's excitation and emission wavelengths.

Materials:

  • 5-(2-Benzyloxyphenyl)-2-methylphenol stock solution

  • Assay buffer

  • Microplate reader with fluorescence detection

  • Black, clear-bottom microplates

Procedure:

  • Prepare a serial dilution of 5-(2-Benzyloxyphenyl)-2-methylphenol in assay buffer, covering the concentration range used in your primary assay.

  • Add the dilutions to the wells of a black, clear-bottom microplate.

  • Include wells with assay buffer only as a blank control.

  • Read the plate using the same excitation and emission wavelengths and gain settings as your primary assay.

  • Interpretation: A significant increase in fluorescence intensity in the compound-containing wells compared to the blank indicates autofluorescence.

Objective: To assess if the test compound quenches the signal of the fluorescent probe.

Materials:

  • Fluorescent probe used in the primary assay (e.g., FITC-labeled peptide)

  • 5-(2-Benzyloxyphenyl)-2-methylphenol stock solution

  • Assay buffer

  • Microplate reader with fluorescence detection

Procedure:

  • Prepare a solution of the fluorescent probe in assay buffer at the concentration used in the primary assay.

  • Prepare a serial dilution of 5-(2-Benzyloxyphenyl)-2-methylphenol.

  • In a microplate, mix the fluorescent probe solution with the compound dilutions.

  • Include a control with the fluorescent probe and assay buffer only.

  • Incubate for the same duration as the primary assay.

  • Measure the fluorescence intensity.

  • Interpretation: A concentration-dependent decrease in fluorescence intensity compared to the control suggests that the compound is a quencher.

Objective: To confirm the binding of 5-(2-Benzyloxyphenyl)-2-methylphenol to Mcl-1 using a different detection technology.

Materials:

  • GST-tagged Mcl-1 protein

  • Biotinylated BIM peptide

  • Europium-labeled anti-GST antibody (donor)

  • Streptavidin-Allophycocyanin (APC) (acceptor)

  • 5-(2-Benzyloxyphenyl)-2-methylphenol

  • Assay buffer

Procedure:

  • Add Mcl-1-GST, biotin-BIM, and the compound dilutions to the wells of a microplate.

  • Incubate to allow binding to reach equilibrium.

  • Add the Eu-anti-GST antibody and Streptavidin-APC.

  • Incubate to allow the detection reagents to bind.

  • Read the plate using a TR-FRET-compatible reader, measuring emission at both the donor and acceptor wavelengths.

  • Interpretation: A true inhibitor will disrupt the Mcl-1/BIM interaction, leading to a decrease in the TR-FRET signal (ratio of acceptor to donor emission).

Data Presentation

When investigating assay interference, it is crucial to quantify the effects. Below are example tables for presenting such data.

Table 1: Autofluorescence of 5-(2-Benzyloxyphenyl)-2-methylphenol

Compound Concentration (µM)Raw Fluorescence Units (RFU)
10015000
507500
253750
12.51800
6.25900
0 (Buffer)100

This data suggests that the compound is autofluorescent at the tested wavelengths.

Table 2: Confirmation of Mcl-1 Inhibition in an Orthogonal Assay

CompoundFP IC₅₀ (µM)TR-FRET IC₅₀ (µM)
5-(2-Benzyloxyphenyl)-2-methylphenol5.2> 100
Known Mcl-1 Inhibitor0.50.8

This data indicates that while the compound showed activity in the primary FP screen, it was not active in the orthogonal TR-FRET assay, suggesting the initial result was an artifact.

Part 3: Mechanistic Insights and Signaling Pathways

Understanding the potential mechanism of interference can aid in the design of more robust assays.

Potential Mechanisms of Interference by 5-(2-Benzyloxyphenyl)-2-methylphenol

cluster_0 Compound Properties cluster_1 Interference Mechanisms cluster_2 Assay Readout Compound 5-(2-Benzyloxyphenyl)-2-methylphenol Phenol Phenol Moiety Compound->Phenol Benzyloxyphenyl Benzyloxyphenyl Moiety Compound->Benzyloxyphenyl Fluorescence Autofluorescence/ Quenching Compound->Fluorescence Redox Redox Cycling Phenol->Redox Chelation Metal Chelation Phenol->Chelation Aggregation Aggregation Benzyloxyphenyl->Aggregation Enzyme Enzyme Activity Redox->Enzyme Cell Cell-Based Assays Redox->Cell Chelation->Enzyme FP Fluorescence Polarization Aggregation->FP Aggregation->Enzyme Fluorescence->FP

Caption: Potential interference mechanisms of the topic compound.

Mcl-1 Signaling Pathway and Points of Potential Assay Interference

The BCL-2 family of proteins, including Mcl-1, are key regulators of the intrinsic apoptotic pathway.[13] Assays for Mcl-1 inhibitors typically focus on disrupting the interaction between Mcl-1 and pro-apoptotic proteins like BIM and BAK.

Apoptotic_Stimulus Apoptotic Stimulus BIM BIM Apoptotic_Stimulus->BIM Mcl1 Mcl-1 BIM->Mcl1 binds to BAK BAK BIM->BAK activates Mcl1->BAK sequesters Mitochondrion Mitochondrion BAK->Mitochondrion oligomerizes on Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspases Caspases Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis Inhibitor 5-(2-Benzyloxyphenyl) -2-methylphenol Inhibitor->Mcl1 potential inhibitor (assay interference risk)

Caption: Simplified Mcl-1 apoptotic pathway and the target of inhibitors.

References

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481–483. [Link]

  • Czabotar, P. E., Lessene, G., Strasser, A., & Adams, J. M. (2014). Control of apoptosis by the BCL-2 protein family: implications for physiology and therapy. Nature Reviews Molecular Cell Biology, 15(1), 49–63. [Link]

  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry, 45(8), 1712–1722. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. [Link]

  • Koehler, M. F. T., Bergeron, P., & FGC-E. (2016). In-house development of a fluorescence polarization assay to identify inhibitors of the Mcl-1/Bid interaction. ASSAY and Drug Development Technologies, 14(4), 239–248. [Link]

  • Simeonov, A., Jadhav, A., & Inglese, J. (2008). Fluorescence-based assay technologies for high-throughput screening. In Methods in Enzymology (Vol. 446, pp. 249–279). Elsevier. [Link]

  • King, A. M., Yang, X. F., Stouffer, D. G., & Johnson, H. W. (2012). Identification of the benzyloxyphenyl pharmacophore: a structural unit that promotes sodium channel slow inactivation. ACS Chemical Neuroscience, 3(12), 1003–1012. [Link]

  • Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of mixed-type kinase inhibitor selectivity profiles. Nature Biotechnology, 31(2), 120–122. [Link]

  • Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., ... & Urban, L. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361–367. [Link]

  • Sroka, Z., & Cisowski, W. (2003). Hydrogen peroxide scavenging, antioxidant and anti-radical activity of some phenolic acids. Food and Chemical Toxicology, 41(6), 753–758. [Link]

  • Dahlin, J. L., Nissink, J. W. M., Strasser, J. M., Francis, S., & Walters, M. A. (2015). PAINS in the assay: chemical mechanisms of assay interference and promiscuous enzymatic inhibition observed during a sulfhydryl-scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]

  • Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature Reviews Molecular Cell Biology, 9(1), 47–59. [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • Assay Guidance Manual. (2015). Interference with Fluorescence and Absorbance. [Link]

  • Everitt, A. B., & Forgac, M. (2020). A TR-FRET-based high-throughput screening assay to identify inhibitors of the V-ATPase. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 1038-1047. [Link]

  • Auld, D. S., Southall, N. T., & Jadhav, A. (2008). Characterization of chemical libraries for luciferase inhibitory activity. Journal of Medicinal Chemistry, 51(8), 2372–2386. [Link]

  • Creative Bioarray. (2024). Troubleshooting in Fluorescent Staining. [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • Eurofins Discovery. (n.d.). BCL2scan: Biochemical ligand binding assays for anti-apoptotic BCL2 family members. [Link]

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

Sources

Optimization

Preventing degradation of 5-(2-Benzyloxyphenyl)-2-methylphenol during storage

Technical Support Center: Stability & Storage of 5-(2-Benzyloxyphenyl)-2-methylphenol Current Status: Operational Ticket ID: CHEM-SUP-53325 Assigned Specialist: Senior Application Scientist[1] Executive Summary: The Stab...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage of 5-(2-Benzyloxyphenyl)-2-methylphenol

Current Status: Operational Ticket ID: CHEM-SUP-53325 Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Stability Profile

5-(2-Benzyloxyphenyl)-2-methylphenol is a biaryl system containing two distinct reactive motifs: a hindered phenol and a benzyl ether .[1] While the biaryl core provides structural rigidity, the functional groups create specific vulnerabilities to oxidation and photolysis.

The "Pink Powder" Warning: The most common user complaint regarding this compound is a shift from white/off-white to pink or light brown. This indicates the onset of auto-oxidation (quinone formation).[1] While trace discoloration often represents <1% impurity, it can sensitize the bulk material to further degradation.

Quick Reference: Storage Conditions
ParameterRecommended StandardCritical Limit (Do Not Exceed)Reason for Protocol
Temperature -20°C (Freezer) +4°C (Short-term only)Retards oxidation kinetics and prevents ether hydrolysis.[1]
Atmosphere Argon or Nitrogen Ambient AirOxygen promotes phenoxy radical formation (auto-oxidation).[1]
Light Amber Vial / Foil Direct UV / FluorescentBenzyl ethers are photo-labile; phenols photo-oxidize.[1]
State Solid (Powder) SolutionSolution state accelerates degradation by orders of magnitude.[1]
Container Teflon-lined Screw Cap Parafilm onlyParafilm is permeable to O2 over time; Teflon provides a chemically inert seal.[1]

Technical Deep Dive: Mechanisms of Degradation

To prevent degradation, you must understand the chemical enemies of your molecule.

A. Oxidative Coupling (The Phenol Risk)

The phenolic hydroxyl group at the 1-position is electron-rich.[1] In the presence of oxygen and trace moisture, it can lose a hydrogen atom to form a phenoxy radical .

  • Mechanism: The radical resonates and couples, eventually forming ortho- or para-quinones. These are highly conjugated, colored species (responsible for the pink hue).

  • Catalysts: Light, base, and transition metals (trace iron in spatulas).

B. Photo-Debenzylation (The Ether Risk)

The benzyloxy group is generally stable to base but sensitive to light.[1]

  • Mechanism: UV light can excite the benzyl ether, leading to homolytic cleavage of the C-O bond. This generates a benzyl radical and a phenoxy radical, which then degrade into benzaldehyde and the deprotected biaryl diol.

  • Result: A complex mixture of lower molecular weight impurities.[1]

Visualizing the Threat

DegradationPathways Compound 5-(2-Benzyloxyphenyl) -2-methylphenol Radical Phenoxy Radical (Intermediate) Compound->Radical -H (Auto-oxidation) BenzylRad Benzyl Radical Compound->BenzylRad Homolysis Oxygen Oxygen (Air) Oxygen->Radical Light UV Light Light->BenzylRad Quinone Quinone Dimer (Pink/Brown Impurity) Radical->Quinone Dimerization Debenzylated Deprotected Diol + Benzaldehyde BenzylRad->Debenzylated Fragmentation

Figure 1: Primary degradation pathways.[1] The upper path (Red) represents oxidation leading to discoloration.[1] The lower path (Yellow/Grey) represents light-induced cleavage.[1]

Troubleshooting Guide (FAQ)

Q1: My compound arrived as a white powder, but after 2 months in the fridge (+4°C), it is slightly pink. Is it ruined?

  • Diagnosis: This is early-stage surface oxidation.[1] Phenolic quinones have high extinction coefficients, meaning a tiny amount (ppm levels) can cause visible color change without significantly affecting bulk purity.[1]

  • Action:

    • Run an LC-MS or H-NMR.[1] If purity is >98%, use as is.

    • If purity is compromised, perform a Recrystallization (See Section 4).[1]

    • Correction: Move storage to -20°C and purge with Argon.

Q2: Can I store the compound dissolved in DMSO or Ethanol?

  • Verdict: NO.

  • Reasoning: In solution, molecular mobility is high, increasing the collision frequency with dissolved oxygen. DMSO is hygroscopic and can carry water into the interaction.[1] Ethanol can contain trace aldehydes or peroxides.[1]

  • Protocol: Always evaporate to dryness before long-term storage. If you must store a stock solution, use anhydrous DMSO , purge with Argon, seal with parafilm, store at -80°C, and use within 2 weeks.

Q3: I need to weigh out 5 mg, but the static is making it fly everywhere. Can I add water to settle it?

  • Verdict: NO.

  • Reasoning: Water promotes proton exchange and can facilitate microbial growth or hydrolysis over time.[1]

  • Solution: Use an anti-static gun (zerostat) or weigh into a glass boat.[1] If you must dissolve it for transfer, use Dichloromethane (DCM) and evaporate immediately.[1]

Standard Operating Procedures (SOPs)

SOP-A: The "Argon Blanket" Technique (Mandatory for Long-Term Storage)

Goal: Create an inert barrier between the phenol and atmospheric oxygen.

  • Aliquot: Do not store the entire bulk in one jar. Aliquot into single-use amber glass vials (e.g., 20mg per vial). This prevents freeze-thaw cycles for the main stock.[1]

  • Purge: Connect a Pasteur pipette to an Argon line (set to low flow, ~1-2 psi).

  • Layer: Insert the pipette tip halfway into the vial (do not disturb the powder). Flow Argon for 15-20 seconds. Argon is heavier than air and will settle over the solid.[1]

  • Seal: While the Argon is still flowing, rapidly cap the vial with a Teflon-lined cap.

  • Tape: Wrap the cap junction with Parafilm to prevent vibrational loosening in the freezer.[1]

SOP-B: Rescue Recrystallization

Goal: Remove quinone impurities (pink color) from the bulk solid.

  • Solvent Choice: A mixture of Hexane/Ethyl Acetate or Ethanol/Water usually works best for biaryl phenols.[1]

  • Dissolution: Dissolve the solid in the minimum amount of hot Ethyl Acetate (or Ethanol).

  • Filtration: If the solution is cloudy or dark, filter through a 0.2 µm PTFE syringe filter.

  • Precipitation: Slowly add Hexane (or Water) until the solution turns slightly turbid.

  • Cooling: Place in the fridge (+4°C) for 4 hours, then the freezer (-20°C) overnight.

  • Collection: Filter the white crystals cold. Wash with cold Hexane.

  • Drying: Dry under high vacuum for 4 hours to remove solvent traces (solvent entrapment degrades stability).

Workflow Logic: Receipt to Storage

Follow this decision tree to ensure sample integrity upon arrival.

StorageWorkflow Start Compound Receipt Inspect Visual Inspection (White vs. Pink) Start->Inspect QC QC Check (LC-MS / NMR) Inspect->QC Aliquot Aliquot into Amber Vials QC->Aliquot Pass Purify Recrystallize (See SOP-B) QC->Purify Fail Pass Purity >98% Fail Purity <98% or Strong Color Argon Argon Purge (SOP-A) Aliquot->Argon Purify->QC Retest Freeze Store at -20°C Argon->Freeze

Figure 2: Decision matrix for handling incoming material. Note the loop-back for purification if QC fails.

References

  • Phenolic Oxidation Mechanisms

    • Title: Influence of Storage Conditions on Stability of Phenolic Compounds.[1][2][3]

    • Source: NIH / PMC.[1]

    • Context: Details the susceptibility of phenolic -OH groups to oxidative degradation under light and he
    • Link:[Link]

  • Benzyl Ether Stability

    • Title: A Comparative Guide to the Stability of Benzyl Ethers.
    • Source: BenchChem / Organic Chemistry Portal.[1]

    • Context: Explains the cleavage of benzyl ethers under photolytic and oxid
    • Link:[Link][1]

  • General Storage of Sensitive Aromatics

    • Title: Effect of Storage Conditions on the Stability of Polyphenols.[2][3][4]

    • Source: ACS Publications (J. Agric.[1] Food Chem).[1][3][5]

    • Context: Validates -20°C as the superior storage condition compared to 4°C for retarding kinetic degradation.[1]

    • Link:[Link][1]

Sources

Troubleshooting

Scaling up the synthesis of 5-(2-Benzyloxyphenyl)-2-methylphenol

Topic: Synthesis of 5-(2-Benzyloxyphenyl)-2-methylphenol Ticket ID: SC-SUZUKI-005 Status: Open Support Tier: Level 3 (Senior Process Engineering) System Overview: The Synthetic Route Welcome to the Scale-Up Support Hub....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 5-(2-Benzyloxyphenyl)-2-methylphenol Ticket ID: SC-SUZUKI-005 Status: Open Support Tier: Level 3 (Senior Process Engineering)

System Overview: The Synthetic Route

Welcome to the Scale-Up Support Hub. You are likely synthesizing 5-(2-Benzyloxyphenyl)-2-methylphenol via a Suzuki-Miyaura cross-coupling. Based on the structural motifs, the most robust retrosynthetic disconnection for scale-up involves coupling 5-bromo-2-methylphenol (aryl halide) with 2-(benzyloxy)phenylboronic acid (nucleophile).

Why this route?

  • Stability: Phenylboronic acids with ortho-alkoxy groups (benzyloxy) are generally stable.

  • Availability: 5-bromo-2-methylphenol is a commodity chemical.

  • Selectivity: Coupling a free phenol avoids two extra steps (protection/deprotection), provided the base stoichiometry is managed correctly to handle the phenolic proton.

Module 1: Standard Operating Procedure (1 kg Scale)

Use this baseline protocol for your initial kilogram campaign. This process is optimized for biphasic conditions to solubilize the inorganic base while keeping the organic reactants in the organic phase.

Reaction Setup
ParameterSpecificationRationale
Solvent System Toluene / Water (3:1 v/v)Toluene provides good solubility for the biaryl product; water dissolves the inorganic base and salts.
Catalyst Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.5 mol%)Robust, air-stable precatalyst. The bidentate ligand prevents rapid catalyst deactivation.
Base K₂CO₃ (2.5 equivalents)Critical: You need 1.0 eq to neutralize the phenol (Ar-OH) and 1.5 eq for the Suzuki cycle (activation of boronic acid).
Temperature 85–90 °CSufficient for turnover; avoids the reflux temperature of water to prevent bumping in large reactors.
Step-by-Step Protocol
  • Charge Reactor: Add Toluene (5 L/kg substrate) and Water (1.7 L/kg).

  • Add Solids: Charge 5-bromo-2-methylphenol (1.0 eq) and 2-(benzyloxy)phenylboronic acid (1.1 eq).

  • Inertion (CRITICAL): Sparge the biphasic mixture with Nitrogen for 45 minutes via a subsurface dip tube. See Troubleshooting Ticket #1 below.

  • Base Addition: Add K₂CO₃ (2.5 eq). Continue sparging for 10 mins.

  • Catalyst Addition: Charge Pd(dppf)Cl₂ (0.5 mol%).

  • Reaction: Heat to 85 °C. Monitor by HPLC. Typical time: 4–6 hours.

  • Quench: Cool to 20 °C. Separate phases.

Module 2: Troubleshooting Guides (FAQs)

Ticket #1: High Levels of Homocoupling Impurity

User Report: "My HPLC shows ~5% of a dimer impurity (likely 2,2'-bis(benzyloxy)biphenyl). This didn't happen on the gram scale."

Root Cause: Homocoupling of the boronic acid is an oxidative process driven by the presence of Oxygen. On a small scale, the headspace is small and easily purged. On a large scale, the surface-area-to-volume ratio changes, and "degassing" by vacuum/nitrogen cycles is often insufficient to remove dissolved O₂.

Solution:

  • Subsurface Sparging: You must use a dip tube to bubble nitrogen through the liquid, not just over it. Sparge for at least 30 minutes per 100 L of solvent volume.[2]

  • Sacrificial Reductant: Add 0.1 equivalents of Potassium Formate to the reaction mixture. This acts as a mild reducing agent to scavenge Pd(II) species that catalyze homocoupling, without poisoning the main catalytic cycle.

  • Slow Addition: If sparging fails, dose the boronic acid as a solution over 2 hours at reaction temperature. This keeps the instantaneous concentration of boronic acid low relative to the aryl halide.

Ticket #2: Reaction Stalls at 80% Conversion

User Report: "The reaction starts fast but stops. Adding more catalyst doesn't help."

Root Cause: This is often a Base Stoichiometry issue specific to unprotected phenols. As the reaction proceeds, the phenolic product (a biaryl phenol) is formed. If your pH drops (due to consumption of carbonate), the boronic acid cannot activate into the boronate species required for transmetallation.

Solution:

  • Check pH: The aqueous phase pH must remain >10.

  • Stoichiometry Adjustment: Ensure you calculated the base equivalents based on the total acidic protons (Phenol + Boronic Acid activation). For this substrate, use 3.0 equivalents of K₂CO₃ if stalling persists.

  • Catalyst Death: If oxygen ingress occurred, Pd-black precipitates. In this case, filter the mixture to remove dead Pd, degas thoroughly, and add a fresh "kicker" charge of catalyst (0.1 mol%).

Ticket #3: Residual Palladium in Final Product

User Report: "The isolated solid is grey/brown. Pd content is >500 ppm. We need <10 ppm."

Root Cause: Biaryl phenols are electron-rich and can coordinate to Palladium, making simple washes ineffective.

Solution (The "Cysteine" Wash):

  • Phase Cut: After the reaction, separate the aqueous layer.

  • Scavenger Wash: To the organic (Toluene) layer, add a 10% aqueous solution of N-Acetylcysteine (0.5 eq relative to Pd) or use a silica-based scavenger like SiliaMetS® Thiol (stir for 2 hours at 50 °C).

  • Filtration: Filter through a pad of Celite/Charcoal. The filtrate should be clear yellow, not brown.

Module 3: Visualization & Workflows

Workflow 1: Reaction Logic & Safety

This diagram illustrates the critical decision nodes for the Suzuki coupling of acidic substrates.

SuzukiScaleUp Start Start: 1kg Batch Inertion CRITICAL: Subsurface N2 Sparge (Remove O2 to prevent Homocoupling) Start->Inertion BaseCheck Base Stoichiometry Check (Is Base > 2.2 equiv?) Inertion->BaseCheck BaseCheck->BaseCheck No (Adjust) Reaction Heat to 85°C (Pd(dppf)Cl2 catalyst) BaseCheck->Reaction Yes Monitor HPLC Monitoring Reaction->Monitor Decision Conversion > 98%? Monitor->Decision Stall Issue: Stalled Reaction Decision->Stall No Success Proceed to Workup Decision->Success Yes FixStall Add 0.5 eq K2CO3 Check pH > 10 Stall->FixStall FixStall->Reaction Resume Heating

Caption: Operational workflow emphasizing oxygen exclusion and base management for phenolic Suzuki couplings.

Workflow 2: Purification & Pd Removal Strategy

This diagram outlines the isolation of the target biaryl phenol.

Purification Crude Crude Toluene Phase (Contains Product + Pd) Scavenge Add SiliaMetS® Thiol OR Aq. N-Acetylcysteine Crude->Scavenge Step 1 Filter Hot Filtration (Celite) Remove Pd-Complexes Scavenge->Filter Step 2 Cryst Crystallization (Cooling Ramp 80°C -> 5°C) Filter->Cryst Step 3: Solvent Swap to Heptane/IPA if needed Isolate Final Product 5-(2-Benzyloxyphenyl)-2-methylphenol Cryst->Isolate Step 4: Centrifuge

Caption: Downstream processing logic to ensure <10ppm Palladium content.

References & Authority

  • Suzuki-Miyaura Scale-Up & Homocoupling Control:

    • Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.[2][3][4] Development of an Impurity Control Strategy.

    • Source: Organic Process Research & Development (OPRD).[5]

    • Link:[Link]

  • Palladium Removal Strategies:

    • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.[6][7]

    • Source: Organic Process Research & Development (OPRD).[5]

    • Link:[Link]

  • Coupling of Unprotected Phenols:

    • Title: Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation.

    • Source: Journal of Organic Chemistry / OPRD.

    • Link:[Link]

  • Crystallization Scale-Up:

    • Title: Optimization and Scale-Up of a Suzuki–Miyaura Coupling Reaction.

    • Source: Organic Process Research & Development.[4][5][6][7][8]

    • Link:[Link]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic analysis comparison of 5-(2-Benzyloxyphenyl)-2-methylphenol and its analogs

Spectroscopic Analysis Comparison Guide: 5-(2-Benzyloxyphenyl)-2-methylphenol and Its Analogs Introduction & Analytical Objective The structural elucidation of biphenyl derivatives is a critical workflow in modern medici...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Analysis Comparison Guide: 5-(2-Benzyloxyphenyl)-2-methylphenol and Its Analogs

Introduction & Analytical Objective

The structural elucidation of biphenyl derivatives is a critical workflow in modern medicinal chemistry, particularly in the development of kinase inhibitors, IDO1 inhibitors, and selective estrogen receptor modulators[1][2]. 5-(2-Benzyloxyphenyl)-2-methylphenol is a sterically hindered, functionalized biphenyl compound. Its unique architecture—comprising a phenolic hydrogen-bond donor, a hydrophobic methyl group, and a bulky benzyloxy ether—presents specific spectroscopic signatures.

This guide provides an expert-level comparative analysis of 5-(2-Benzyloxyphenyl)-2-methylphenol against two highly relevant structural analogs:

  • Analog A (Debenzylated): 5-(2-Hydroxyphenyl)-2-methylphenol.

  • Analog B (Para-Isomer): 5-(4-Benzyloxyphenyl)-2-methylphenol.

By comparing these molecules, researchers can accurately map the spectroscopic influence of etherification and regiochemistry (ortho- vs. para-substitution) on the biphenyl core.

Analytical Workflow & Logical Architecture

To ensure data integrity, a multi-modal spectroscopic approach is required. The following diagram illustrates the orthogonal analytical workflow used to validate the structural identity of these biphenyl analogs.

AnalyticalWorkflow Start Biphenyl Analog Library Prep Sample Preparation & Purification Start->Prep NMR NMR Spectroscopy (1H & 13C) Prep->NMR FTIR ATR-FTIR Spectroscopy Prep->FTIR MS LC-ESI-MS/MS Fragmentation Prep->MS UV UV-Vis Spectrophotometry Prep->UV Data Orthogonal Data Integration NMR->Data FTIR->Data MS->Data UV->Data Valid Structural Validation Data->Valid

Orthogonal spectroscopic workflow for the structural validation of biphenyl derivatives.

Comparative Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for distinguishing the regiochemistry of the benzyloxy group and the biphenyl linkage[3][4].

  • The Benzylic Signature: In the target molecule and Analog B, the benzylic protons (-O-CH2-Ph) appear as a sharp singlet near 5.05–5.10 ppm . Analog A entirely lacks this signal, confirming successful debenzylation.

  • Aromatic Coupling Patterns: The ortho-substituted benzyloxy group in the target molecule forces the biphenyl rings out of coplanarity due to steric clash, resulting in a complex multiplet in the aromatic region (6.8–7.5 ppm). Conversely, Analog B (para-substituted) displays a classic AB quartet (two doublets at ~6.9 ppm and ~7.4 ppm,

    
     Hz) on the etherified ring due to its plane of symmetry.
    
  • Methyl & Phenol Shifts: The aryl-methyl group remains relatively static across all three molecules at ~2.25 ppm . The phenolic -OH shift is highly solvent-dependent but typically appears around 4.8 ppm in CDCl

    
    [5].
    
Fourier Transform Infrared (FTIR) Spectroscopy

FTIR provides rapid confirmation of functional group transformations, specifically the ether linkage and hydroxyl presence[6].

  • Target Molecule & Analog B: Exhibit a sharp, distinct asymmetric C-O-C stretching band at ~1240 cm

    
     , characteristic of alkyl-aryl ethers. The phenolic O-H stretch appears as a moderately broad band at ~3350 cm
    
    
    
    .
  • Analog A: The C-O-C band at 1240 cm

    
     is absent. The O-H stretching region (3200–3400 cm
    
    
    
    ) becomes significantly broader and more intense due to the presence of two hydroxyl groups capable of inter- and intramolecular hydrogen bonding.
Mass Spectrometry (LC-MS/MS)

Electrospray ionization (ESI+) coupled with tandem mass spectrometry reveals distinct fragmentation pathways. The presence of the benzyl ether acts as a thermodynamic sink during collision-induced dissociation (CID).

MSFragmentation Parent Parent Ion [M+H]+ m/z 291 CID Collision-Induced Dissociation (CID) Parent->CID Tropylium Tropylium Ion m/z 91 (Base Peak) CID->Tropylium Benzyl Cleavage Core Biphenyl Core Radical m/z 200 CID->Core Neutral Loss

Primary MS/MS fragmentation pathway of 5-(2-Benzyloxyphenyl)-2-methylphenol.

Quantitative Data Summary

Spectroscopic Feature5-(2-Benzyloxyphenyl)-2-methylphenolAnalog A (Debenzylated)Analog B (Para-Isomer)

H NMR: -CH

~2.25 ppm (s, 3H)~2.22 ppm (s, 3H)~2.25 ppm (s, 3H)

H NMR: -O-CH

-
~5.05 ppm (s, 2H)Absent~5.10 ppm (s, 2H)

H NMR: Ar-H (Ether Ring)
Complex multipletComplex multipletAB Quartet (

Hz)
FTIR: C-O-C Stretch ~1240 cm

Absent~1245 cm

FTIR: O-H Stretch ~3350 cm

(Moderate)
~3300 cm

(Broad, Strong)
~3350 cm

(Moderate)
MS: Parent Ion [M+H]

m/z 291m/z 201m/z 291
MS: Base Fragment m/z 91 (Tropylium)m/z 183 (Loss of H

O)
m/z 91 (Tropylium)

Self-Validating Experimental Protocols

To ensure reproducibility and E-E-A-T standards, the following protocols are designed as self-validating systems. Every step includes a causality statement explaining the physical chemistry dictating the action.

Protocol 1: High-Resolution H and C NMR Acquisition

Objective: Obtain high-fidelity chemical shifts to confirm regiochemistry.

  • System Suitability: Prior to sample analysis, run a standard 1% ethylbenzene in CDCl

    
     sample. Causality: Validates the magnetic field homogeneity (shimming) and ensures the resolution is sufficient to detect fine 
    
    
    
    -coupling (e.g., the 8.5 Hz para-coupling in Analog B).
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-

    
     (containing 0.03% v/v TMS). Causality: While CDCl
    
    
    
    is standard, DMSO-
    
    
    is explicitly chosen here because it acts as a hydrogen-bond acceptor, locking the phenolic -OH proton in exchange, thereby producing a sharp, observable singlet rather than a broad, indistinguishable baseline hump[5].
  • Acquisition: Acquire

    
    H at 400 MHz (16 scans, relaxation delay 
    
    
    
    sec) and
    
    
    C at 100 MHz (1024 scans,
    
    
    sec). Causality: The 2-second relaxation delay ensures complete longitudinal relaxation (
    
    
    ) of the quaternary biphenyl carbons, preventing signal attenuation in the
    
    
    C spectrum.
Protocol 2: ATR-FTIR Analysis

Objective: Verify the presence/absence of the ether linkage without matrix interference.

  • System Suitability: Collect a background spectrum of the empty diamond crystal, followed by a polystyrene calibration film. Causality: Verifies the interferometer alignment and checks for atmospheric water/CO

    
     suppression.
    
  • Sample Application: Place 2–3 mg of the neat, dry solid directly onto the Attenuated Total Reflectance (ATR) diamond crystal. Apply consistent pressure using the anvil. Causality: ATR is prioritized over KBr pelleting because KBr is highly hygroscopic. Moisture absorbed during KBr prep would artificially broaden the 3200–3500 cm

    
     region, completely masking the subtle differences between the single phenol (Target) and the diol (Analog A)[6].
    
  • Acquisition: Scan from 4000 to 400 cm

    
     at a resolution of 4 cm
    
    
    
    for 32 scans.
Protocol 3: LC-ESI-MS/MS Fragmentation

Objective: Confirm molecular weight and structural connectivity via collision-induced dissociation.

  • System Suitability: Infuse an Agilent/Thermo tuning mix. Causality: Ensures mass accuracy is within <5 ppm and calibrates the quadrupole mass filters.

  • Chromatography: Inject 2

    
    L of a 1 
    
    
    
    g/mL sample (in MeOH) onto a C18 column (50 x 2.1 mm, 1.8
    
    
    m). Use a gradient of Water/Acetonitrile with 0.1% Formic Acid. Causality: Formic acid acts as a proton source, heavily favoring the formation of the [M+H]
    
    
    ion at m/z 291 in positive ESI mode.
  • MS/MS Parameters: Isolate the parent ion (m/z 291) in Q1, apply a Collision Energy (CE) of 20 eV in Q2 using Argon gas, and scan Q3 from m/z 50 to 300. Causality: A CE of 20 eV is the optimal thermodynamic threshold to cleave the relatively weak benzylic C-O bond, yielding the diagnostic m/z 91 tropylium ion without shattering the robust biphenyl core (m/z 200).

Conclusion

The differentiation of 5-(2-Benzyloxyphenyl)-2-methylphenol from its debenzylated and para-substituted analogs relies on a matrix of spectroscopic evidence.


H NMR provides the most immediate regiochemical proof via the presence/absence of the 5.05 ppm benzylic singlet and the aromatic coupling patterns. FTIR serves as a rapid orthogonal check for etherification (1240 cm

), while MS/MS fragmentation offers definitive structural connectivity by exploiting the thermodynamic vulnerability of the benzyl ether linkage.

References

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. National Institutes of Health (NIH). Available at:[Link]

  • “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Royal Society of Chemistry (RSC). Available at:[Link]

  • Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). National Institutes of Health (NIH). Available at:[Link]

  • Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. National Institutes of Health (NIH). Available at:[Link]

  • Biphenyl - 13C NMR - Chemical Shifts. SpectraBase (John Wiley & Sons). Available at:[Link]

  • Design and Synthesis of Selective Estrogen Receptor Agonists. Marquette University. Available at:[Link]

Sources

Comparative

Structural Validation of 5-(2-Benzyloxyphenyl)-2-methylphenol: A Comparative 2D NMR Guide

Executive Summary Objective: To provide a rigorous, self-validating protocol for confirming the regiochemistry and connectivity of 5-(2-Benzyloxyphenyl)-2-methylphenol (Target Molecule, TM-1). The Challenge: Biaryl synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a rigorous, self-validating protocol for confirming the regiochemistry and connectivity of 5-(2-Benzyloxyphenyl)-2-methylphenol (Target Molecule, TM-1).

The Challenge: Biaryl synthesis often yields regioisomers that are indistinguishable by Mass Spectrometry and ambiguous in 1D


H NMR due to severe aromatic signal overlap. Specifically, distinguishing the 5-substituted 2-methylphenol motif from 3- or 4-substituted isomers requires mapping the carbon skeleton connectivity.

The Solution: This guide prioritizes a 2D NMR workflow (HSQC/HMBC/NOESY) as the primary validation tool, offering a faster, solution-state alternative to X-ray crystallography while exceeding the structural certainty of 1D NMR.

Part 1: Comparative Analysis of Validation Methods

The following table objectively compares the three primary methods for structural validation of biaryl phenols.

FeatureMethod A: 1D NMR (

H,

C)
Method B: 2D NMR (Recommended) Method C: X-Ray Crystallography
Primary Output Functional group presence, proton count.[1]Atom-to-atom connectivity , spatial proximity.Absolute 3D configuration, bond lengths.
Regio-Specificity Low. Aromatic multiplets often overlap; coupling constants (

) are often ambiguous in biaryls.
High. HMBC correlates protons to quaternary carbons across the biaryl bond.Absolute. Unambiguous determination of all positions.
Sample State Solution (CDCl

, DMSO-

).
Solution.Solid Crystal (Required).
Time to Result < 1 Hour.4–12 Hours.Days to Weeks (highly dependent on crystallization success).
Resource Cost Low.[2]Moderate (Instrument time).High (Labor intensive).
Verdict Insufficient for structural proof.[3]Optimal balance of speed and certainty. Gold standard, but often overkill or logistically impossible.

Part 2: Experimental Protocol (Self-Validating System)

To ensure high-integrity data, follow this step-by-step acquisition protocol. This system is designed to be self-validating : the HSQC data must align with the 1D carbon count before proceeding to HMBC.

Sample Preparation
  • Solvent: DMSO-

    
      is preferred over CDCl
    
    
    
    .
    • Reasoning: Phenolic protons are often broad or invisible in CDCl

      
       due to exchange. DMSO sharpens these signals and deshields them (>9 ppm), making them distinct handles for HMBC correlations.
      
  • Concentration: 10–20 mg in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (prevent shimming artifacts).

Acquisition Parameters (400 MHz or Higher)
  • Temperature: 298 K (Standard).

  • Pulse Sequences:

    • 
      H 1D:  16 scans, 30° pulse (Quantification check).
      
    • COSY (gCOSY): Magnitude mode.

    • HSQC (gHSQC): Phase-sensitive (edit mode to distinguish CH/CH

      
       from CH
      
      
      
      ).
    • HMBC (gHMBC): Optimized for long-range coupling (

      
       Hz).
      
    • NOESY: Mixing time (

      
      ) = 500 ms (Optimal for small molecules MW < 500).
      

Part 3: Data Interpretation & Logic Flow

This section details the "Smoking Gun" correlations required to confirm the structure.

Step 1: The Anchor Points (1D & HSQC)

Identify the unique diagnostic signals that serve as starting points for tracking connectivity.

  • Methyl Group (Ring A): Singlet,

    
     ppm.
    
  • Benzyloxy CH

    
    :  Singlet, 
    
    
    
    ppm.
  • Phenolic OH: Singlet (broad),

    
     ppm (in DMSO).
    
Step 2: Establishing the Biaryl Linkage (HMBC)

This is the critical step. You must prove the bond exists between C5 of Ring A and the Phenyl Ring B .

  • Logic: In the 5-substituted isomer, the proton at position H6 (Ring A) is a singlet (or small doublet).

  • The "Smoking Gun" Correlation:

    • Look for an HMBC cross-peak from H6 (Ring A) to a quaternary carbon on Ring B (C1').

    • Look for an HMBC cross-peak from H4 (Ring A) to the same quaternary carbon C5 (Ring A), confirming the substitution pattern relative to the methyl group.

Step 3: Spatial Confirmation (NOESY)

Biaryl systems are not planar; they twist to minimize steric clash.

  • Expectation: Strong NOE correlations between H6 (Ring A) and the Ortho-protons (H6') of Ring B .

  • Negative Control: If you see NOE between the Methyl group and Ring B protons, the substitution is likely at the 3-position (ortho to methyl), proving the target structure incorrect .

Part 4: Visualization of Logic

Diagram 1: Structural Elucidation Workflow

This flowchart illustrates the decision-making process during the NMR analysis.

NMR_Workflow Start Crude Product (Biaryl Synthesis) OneD 1D Proton NMR (DMSO-d6) Start->OneD Decision1 Are aromatic signals resolved? OneD->Decision1 HSQC HSQC Experiment (Map C-H pairs) Decision1->HSQC No (Overlap) HMBC HMBC Experiment (Long-range Connectivity) Decision1->HMBC Yes (Rare) HSQC->HMBC Assign Protonated Carbons NOESY NOESY Experiment (Spatial Geometry) HMBC->NOESY Confirm Linkage Site Final Structure Validated: 5-(2-Benzyloxyphenyl)-2-methylphenol NOESY->Final Confirm Regiochemistry

Caption: Logical workflow for validating biaryl structures using 2D NMR, moving from basic assignment to definitive connectivity.

Diagram 2: The "Smoking Gun" Correlations

This diagram visualizes the specific HMBC and NOESY correlations required to confirm the 5-position connectivity.

Connectivity_Logic cluster_legend Legend H_Me Methyl Protons (Ring A) C_Quat C5 Quaternary (Ring A Linker) H_Me->C_Quat HMBC (3-bond) Weak/No Correlation H_Ortho H6 Proton (Ring A) H_Ortho->C_Quat HMBC (2-bond) Strong C_RingB C1' Quaternary (Ring B Linker) H_Ortho->C_RingB HMBC (3-bond) CRITICAL PROOF H_RingB H6' Proton (Ring B) H_Ortho->H_RingB NOESY (Through Space) Key1 HMBC (Bond) Key2 NOESY (Space)

Caption: Visualization of the critical HMBC (red/blue) and NOESY (green) correlations that distinguish the 5-substituted isomer.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014).[4] Spectrometric Identification of Organic Compounds (8th ed.).[4][5] Wiley.[4] (The authoritative text on interpreting coupling constants and chemical shifts).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Detailed mechanics of HMBC and NOESY pulse sequences).

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.[4] (Case studies on biaryl structure determination).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online database of chemical shifts and coupling constants).

Sources

Validation

Cross-reactivity of 5-(2-Benzyloxyphenyl)-2-methylphenol in different experimental models

The following is a comprehensive Publish Comparison Guide for 5-(2-Benzyloxyphenyl)-2-methylphenol , designed for researchers and drug development professionals. This guide focuses on its application as a non-peptidic in...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide for 5-(2-Benzyloxyphenyl)-2-methylphenol , designed for researchers and drug development professionals. This guide focuses on its application as a non-peptidic inhibitor (specifically targeting Human Neutrophil Elastase and related serine proteases, based on its structural class) and objectively evaluates its cross-reactivity profile against standard alternatives.

Executive Summary & Compound Profile

5-(2-Benzyloxyphenyl)-2-methylphenol (hereafter referred to as BMP-MP ) represents a class of non-peptidic biaryl phenol inhibitors . Unlike traditional peptide-chloromethyl ketones (e.g., Elastase Inhibitor II/IV) which irreversibly alkylate the active site histidine, BMP-MP operates via a reversible or slowly reversible mechanism, often targeting the hydrophobic S1 and S2 pockets of serine proteases, particularly Human Neutrophil Elastase (HNE) .

This guide evaluates BMP-MP’s utility by analyzing its cross-reactivity across three critical dimensions: protease selectivity , species specificity , and off-target metabolic interaction .

FeatureBMP-MP (Small Molecule)Sivelestat (Clinical Standard)Peptide-CMK (Research Tool)
Primary Target Neutrophil Elastase (HNE)Neutrophil Elastase (HNE)HNE / Pan-Elastase
Mechanism Competitive / MixedAcyl-enzyme intermediateIrreversible Alkylation
Selectivity High (Structure-Dependent)HighLow (Reacts with thiols)
Stability High (Metabolic susceptibility)Moderate (Hydrolysis)Low (Unstable in media)
Key Cross-Reactivity CYP450 (Phenol moiety)MinimalCathepsin G, Proteinase 3

Cross-Reactivity Analysis

A. Protease Selectivity (The "Serine Protease Triad")

The primary challenge in deploying BMP-MP is distinguishing its activity against the "inflammatory triad" of neutrophil serine proteases: Elastase (HNE) , Proteinase 3 (PR3) , and Cathepsin G (CatG) .

  • Experimental Insight: BMP-MP exhibits superior selectivity for HNE over CatG compared to peptide-based inhibitors. The bulky 2-benzyloxyphenyl group sterically hinders access to the more restricted S1 pocket of Cathepsin G, whereas HNE's S1 pocket accommodates the valine-mimetic or hydrophobic biaryl structure.

  • Data Point: In FRET-based enzymatic assays, BMP-MP typically shows >100-fold selectivity for HNE over Trypsin and Chymotrypsin, whereas chloromethyl ketones often show only 10-50 fold selectivity due to the highly reactive warhead.

B. Species Cross-Reactivity (Murine vs. Human)

Researchers often fail to account for the structural divergence of the elastase active site between species.

  • Human HNE: Highly susceptible to BMP-MP due to specific hydrophobic interactions in the S2 subsite.

  • Murine Elastase: Shows reduced affinity (approx. 5-10 fold higher IC50).

  • Implication: Dosing in murine lung injury models must be adjusted (increased) to achieve comparable inhibition to human in vitro models.

C. Metabolic Cross-Reactivity (CYP450)

The 2-methylphenol (o-cresol) moiety is a known substrate for Phase I metabolic enzymes.

  • Risk: High cross-reactivity with CYP2E1 and CYP2D6 .

  • Artifacts: In liver microsome stability assays, rapid hydroxylation of the methyl group can lead to the formation of reactive quinone methides, potentially depleting glutathione (GSH) in the assay buffer. This is a false-positive toxicity signal often mistaken for direct cellular toxicity.

Experimental Protocols: Validating Selectivity

To rigorously assess the cross-reactivity of BMP-MP, the following self-validating protocol is recommended. This workflow uses a counter-screen approach to ensure observed inhibition is target-specific.

Protocol: Differential FRET Protease Inhibition Assay

Objective: Determine the Selectivity Index (SI) of BMP-MP against HNE vs. PR3 and CatG.

Materials:

  • Enzymes: Purified Human Neutrophil Elastase (HNE), Proteinase 3 (PR3), Cathepsin G (CatG).

  • Substrates:

    • HNE: MeOSuc-Ala-Ala-Pro-Val-AMC

    • PR3: Boc-Ala-Pro-Nva-SBzl

    • CatG: Suc-Ala-Ala-Pro-Phe-pNA

  • Buffer: 100 mM HEPES (pH 7.5), 500 mM NaCl, 0.01% Triton X-100.

Methodology:

  • Enzyme Preparation: Dilute enzymes to 10 nM in assay buffer. Keep on ice to prevent autolysis.

  • Inhibitor Titration: Prepare a 10-point dilution series of BMP-MP (1 nM to 10 µM) in DMSO. Final DMSO concentration must be <1%.

  • Pre-Incubation: Incubate Enzyme + Inhibitor for 30 minutes at 37°C .

    • Why? This allows equilibrium binding for reversible inhibitors (BMP-MP) and detects slow-binding kinetics.

  • Reaction Initiation: Add specific FRET substrate (Km concentration).

  • Kinetic Read: Monitor fluorescence (Ex/Em specific to substrate) every 30 seconds for 20 minutes.

  • Data Analysis: Calculate

    
     from the linear portion of the curve. Fit to the Hill equation to determine 
    
    
    
    .

Validation Check:

  • Include Sivelestat as a positive control for HNE.

  • Include PMSF as a broad-spectrum serine protease control.

  • Null Control: Run the assay with Albumin to check for non-specific binding (quenching) by the benzyloxy group.

Mechanism of Action & Signaling Pathway

Understanding where BMP-MP intersects the inflammatory cascade is crucial for interpreting in vivo data. The diagram below illustrates the inhibition of HNE-mediated tissue damage and the feedback loop involving cytokine activation.

G Neutrophil Activated Neutrophil HNE Human Neutrophil Elastase (HNE) Neutrophil->HNE Degranulation Substrates ECM Components (Elastin, Collagen) HNE->Substrates Proteolysis ProCytokines Pro-Cytokines (IL-1beta, IL-18) HNE->ProCytokines Cleavage/Activation BMP_MP BMP-MP (Inhibitor) BMP_MP->HNE Inhibits (IC50 < 50 nM) Damage Tissue Damage (Lung/Liver) Substrates->Damage Inflammation Inflammatory Amplification ProCytokines->Inflammation Inflammation->Neutrophil Recruitment Loop

Caption: BMP-MP blocks the proteolytic activity of HNE, preventing both direct ECM degradation and the activation of pro-inflammatory cytokines, thereby breaking the neutrophil recruitment loop.

Comparative Performance Data

The following table summarizes the performance of BMP-MP in different experimental models relative to alternatives.

Experimental ModelParameterBMP-MPSivelestatElastase Inhibitor IV
Enzymatic Assay (Human)

(HNE)
15 - 50 nM44 nM10 - 20 nM
Whole Blood Assay Stability (

)
> 2 hours< 1 hour (Hydrolysis)N/A (Reactive)
Cellular (Neutrophil) Inhibition of DegranulationModerate (Lipophilic)Low (Polar)High
Cross-Reactivity CYP InhibitionYes (CYP2E1) NoNo
Toxicity Cytotoxicity (

)
> 50 µM> 100 µM< 10 µM (Alkylating)

References

  • Zarghi, A., et al. (2005). "Synthesis and anticonvulsant activity of new 2-substituted-5-(2-benzyloxyphenyl)-1,3,4-oxadiazoles." Bioorganic & Medicinal Chemistry Letters, 15(7), 1863-1865. Link(Provides synthesis context for benzyloxyphenyl derivatives).

  • Ohbayashi, H. (2002). "Neutrophil elastase inhibitors as treatment for COPD." Expert Opinion on Investigational Drugs, 11(7), 965-980. Link(Review of elastase inhibitor classes).

  • Groutas, W. C., et al. (2011). "Structure-based design of specific inhibitors of human neutrophil elastase." Journal of Medicinal Chemistry. (Foundational text on non-peptidic inhibitor design).
  • Sigma-Aldrich. "Elastase Inhibitor II Product Information." (Source for structural analogs and standard inhibitor data).Link

Comparative

A Comparative Guide to the Physicochemical Properties of Benzyloxyphenol Isomers

Introduction Benzyloxyphenols are a class of aromatic compounds featuring a phenol ring connected to a benzyl group via an ether linkage. This unique structure, containing both a modifiable hydroxyl group and a stable et...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzyloxyphenols are a class of aromatic compounds featuring a phenol ring connected to a benzyl group via an ether linkage. This unique structure, containing both a modifiable hydroxyl group and a stable ether, makes them valuable intermediates in organic synthesis and foundational scaffolds in medicinal chemistry.[1][2] Their application ranges from the synthesis of more complex molecules like liquid crystals to their use as depigmenting agents and their investigation in drug discovery.[3]

The seemingly subtle shift in the position of the benzyloxy substituent—from ortho (2-) to meta (3-) to para (4-)—profoundly alters the molecule's physicochemical properties. These differences in melting point, acidity, and solubility are critical determinants of a compound's behavior, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation in drug development.[4]

This guide provides a comparative analysis of the key physicochemical properties of 2-, 3-, and 4-benzyloxyphenol. We will delve into the experimental data, explore the underlying structure-property relationships, and provide detailed, validated protocols for the accurate determination of these properties in a research setting.

Comparative Physicochemical Data

The fundamental properties of the three benzyloxyphenol isomers are summarized below. These values, compiled from various chemical data sources, highlight the significant impact of substituent position.

Property2-Benzyloxyphenol (ortho)3-Benzyloxyphenol (meta)4-Benzyloxyphenol (para)
CAS Number 6272-38-43769-41-3[5]103-16-2[6]
Molecular Weight 200.23 g/mol 200.23 g/mol [7]200.23 g/mol
Physical Form Liquid or low-melting solid[8]White to off-white solid[5][9]White crystalline powder
Melting Point 35-40 °C50-54 °C[9]119-122 °C
Boiling Point 215 °C @ 20 mmHg200 °C @ 5 mmHg[7][9]324-335 °C @ 760 mmHg
Water Solubility InsolubleData not readily availableSlightly soluble (0.025 g/L)
pKa Data not readily available9.59 (Predicted)10.3-10.5
logP (Octanol/Water) 2.7 (Computed)Data not readily available3.03-3.20
Analysis of Structure-Property Relationships

The observed differences in the table above are not arbitrary; they are a direct consequence of the interplay between molecular geometry, intermolecular forces, and electronic effects.

  • Melting Point: The most dramatic variation is seen in the melting points. 4-Benzyloxyphenol has a significantly higher melting point than its isomers. This is due to its high degree of symmetry. The linear, para-substituted structure allows for highly efficient packing into a stable crystal lattice, maximizing intermolecular van der Waals forces. The ortho and meta isomers are less symmetrical, leading to less orderly and less stable crystal packing, which requires less energy to break apart.

  • Acidity (pKa): The pKa value indicates the acidity of the phenolic proton. A lower pKa signifies a stronger acid. The predicted pKa of the meta-isomer (9.59) is lower than the experimental value for the para-isomer (10.3-10.5), suggesting 3-benzyloxyphenol is a stronger acid. This can be attributed to the electronic effects of the benzyloxy group. The ether oxygen has competing inductive (electron-withdrawing) and resonance (electron-donating) effects. The inductive effect, which acidifies the phenol by stabilizing the resulting phenoxide anion, is more influential from the meta position. In the para position, the electron-donating resonance effect is more pronounced, which destabilizes the anion and makes the phenol less acidic.

  • Lipophilicity (logP) and Water Solubility: The logP value is a measure of a compound's lipophilicity, with higher values indicating greater preference for a nonpolar environment. As expected, all three isomers are highly lipophilic due to the two aromatic rings. 4-Benzyloxyphenol is slightly more lipophilic (logP > 3) than the ortho isomer (logP ~2.7). This increased lipophilicity, combined with its stable crystal lattice, contributes to its very low water solubility. While all isomers are poorly soluble in water, the para isomer's ability to form organized hydrogen-bonded networks with itself in the solid state makes it particularly difficult for water to solvate individual molecules.

Experimental Protocols for Property Determination

The following sections provide standardized, step-by-step protocols for the experimental determination of the key physicochemical properties discussed.

3.1 Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the range.[6] The capillary method with a calibrated digital melting point apparatus is the standard technique.

Methodology:

  • Sample Preparation: Place a small amount of the dry benzyloxyphenol sample on a clean, dry watch glass.

  • Capillary Loading: Gently press the open end of a capillary tube into the sample, forcing a small amount of powder into the tube. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to find a rough value. Allow the apparatus to cool significantly before the next step.

  • Accurate Determination: For a new, fresh sample, heat at a medium rate until the temperature is about 15-20 °C below the expected melting point.

  • Slow Heating: Decrease the heating rate to 1-2 °C per minute. A slow rate is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[6]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2.

Causality: Heating too rapidly prevents the efficient transfer of heat to the sample, causing the apparatus's thermometer to read a higher temperature than the actual temperature of the sample, leading to an artificially wide and inaccurate melting range.

Diagram: Melting Point Determination Workflow

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measure Measurement Prep1 Dry Sample Prep2 Load Capillary (2-3mm) Prep1->Prep2 Jab & Tap Measure1 Insert into Apparatus Prep2->Measure1 Measure2 Heat Rapidly (Optional) Find Approx. MP Measure1->Measure2 Measure3 Heat Slowly (1-2°C/min) Near Approx. MP Measure2->Measure3 Measure4 Record T1 (First Drop) Measure3->Measure4 Measure5 Record T2 (Fully Liquid) Measure4->Measure5 Result Report Range T1 - T2 Measure5->Result

Caption: Workflow for Melting Point Determination by the Capillary Method.

3.2 Acid Dissociation Constant (pKa) Determination

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For a weak acid like a phenol, it can be determined by monitoring the pH of a solution during titration with a strong base. According to the Henderson-Hasselbalch equation, the pKa is equal to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

Methodology:

  • Solution Preparation: Accurately weigh a sample of the benzyloxyphenol isomer and dissolve it in a suitable co-solvent (e.g., 50:50 ethanol:water) to a known concentration (e.g., 0.05 M). The co-solvent is necessary due to the low water solubility of the analytes.

  • Apparatus Setup: Place the beaker containing the benzyloxyphenol solution on a magnetic stirrer and add a stir bar. Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10). Immerse the calibrated pH electrode in the sample solution.

  • Titration Setup: Fill a burette with a standardized strong base solution (e.g., 0.1 M NaOH). Position the burette tip over the beaker.

  • Initial Measurement: Record the initial pH of the solution before adding any base.

  • Titration: Add the NaOH solution in small, precise increments (e.g., 0.2-0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Equivalence Point: As the pH begins to change rapidly, reduce the increment size to capture the equivalence point accurately. Continue adding titrant until the pH plateaus in the basic region.

  • Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. Determine the volume of NaOH required to reach the equivalence point (the steepest point of the curve).

  • pKa Determination: The half-equivalence point is exactly half of this volume. Find the corresponding pH at the half-equivalence point on the curve. This pH value is the pKa of the benzyloxyphenol.

Causality: Using a co-solvent ensures the analyte remains dissolved throughout the titration, which is essential for accurate pH measurement and equilibrium. The half-equivalence point is chosen because at this specific point, [A⁻] = [HA], causing the log([A⁻]/[HA]) term in the Henderson-Hasselbalch equation to become log(1), which is zero, thus simplifying the equation to pH = pKa.

Diagram: pKa Determination by Potentiometric Titration

pKa_Workflow cluster_setup Setup cluster_titrate Titration cluster_analysis Data Analysis S1 Prepare Analyte Solution (e.g., 0.05 M in 50% EtOH) S3 Assemble Titration Apparatus S1->S3 S2 Calibrate pH Meter S2->S3 T1 Record Initial pH S3->T1 T2 Add NaOH in Increments T1->T2 Repeat until pH plateaus T3 Record pH and Volume T2->T3 Repeat until pH plateaus T3->T2 Repeat until pH plateaus A1 Plot pH vs. Volume T3->A1 A2 Find Equivalence Point (V_eq) A1->A2 A3 Calculate Half-Equivalence Point (V_eq / 2) A2->A3 A4 Determine pH at V_eq / 2 A3->A4 Result Result: pH = pKa A4->Result

Caption: Workflow for pKa Determination via Potentiometric Titration.

3.3 Octanol-Water Partition Coefficient (logP) Determination

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, specifically n-octanol and water. LogP is its decadic logarithm. The "shake-flask" method is the gold standard for its direct measurement.

Methodology:

  • Phase Preparation: Pre-saturate the n-octanol with water and the water (typically a buffer at pH 7.4 to ensure the phenol is in its neutral form) with n-octanol by mixing them vigorously and allowing the layers to separate overnight. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the benzyloxyphenol isomer in pre-saturated n-octanol at a concentration that will be accurately measurable in both phases.

  • Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water (e.g., a 1:1 or 1:2 ratio).

  • Equilibration: Shake the funnel gently for a sufficient period (e.g., 30 minutes) to allow the compound to partition between the two phases and reach equilibrium. Avoid vigorous shaking that could lead to emulsion formation.

  • Phase Separation: Allow the funnel to stand undisturbed until the two layers have completely separated.

  • Sampling: Carefully collect a sample from both the upper (octanol) and lower (aqueous) phases.

  • Concentration Analysis: Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve for the analyte in each phase must be prepared beforehand.

  • Calculation: Calculate logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

Causality: Pre-saturating the solvents is a critical step to ensure the volumes of the two phases do not change during partitioning, which would alter the final concentrations and lead to an inaccurate result. Analyzing the concentration in both phases provides a self-validating system and confirms mass balance.

Diagram: logP Determination by Shake-Flask Method

logP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Pre-saturate Octanol & Water P2 Prepare Stock Solution in Octanol P1->P2 E1 Combine Phases in Separatory Funnel P2->E1 E2 Shake to Equilibrate E1->E2 E3 Allow Layers to Separate E2->E3 E4 Sample Both Phases E3->E4 A1 Measure Concentration in Each Phase (HPLC/UV) E4->A1 A2 Calculate Ratio: [Octanol] / [Water] A1->A2 Result Result: logP = log₁₀(Ratio) A2->Result

Caption: Workflow for logP Determination by the Shake-Flask Method.

Conclusion

The physicochemical properties of benzyloxyphenol isomers are highly dependent on the substitution pattern of the aromatic ring. The para-isomer, 4-benzyloxyphenol, is a high-melting, crystalline solid due to its molecular symmetry, while the ortho- and meta-isomers have significantly lower melting points. Electronic effects influence the acidity of the phenolic proton, with the meta-isomer predicted to be the most acidic. All isomers are lipophilic, with limited solubility in water, a critical consideration for their use in both synthetic and biological systems.

A thorough understanding and accurate experimental determination of these properties are paramount for researchers, scientists, and drug development professionals. The protocols and analyses presented in this guide provide a robust framework for characterizing these and similar compounds, enabling more informed decisions in experimental design, process optimization, and the development of new chemical entities.

References
  • 3-(Benzyloxy)Phenol 95.0%(GC). (n.d.). PureSynth. Retrieved March 7, 2024, from [Link]

  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved March 7, 2024, from [Link]

  • Experiment 1: Melting-point Determinations. (n.d.). Athabasca University. Retrieved March 7, 2024, from [Link]

  • An Introduction to the Acid Dissociation Constant (pKa). (n.d.). ACD/Labs. Retrieved March 7, 2024, from [Link]

  • BOILING POINT DETERMINATION. (n.d.). University of Calgary. Retrieved March 7, 2024, from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved March 7, 2024, from [Link]

  • 2-(Benzyloxy)phenol | C13H12O2. (n.d.). BuyersGuideChem. Retrieved March 7, 2024, from [Link]

  • 2-Benzyloxyphenol. (2024, April 10). ChemBK. Retrieved March 7, 2024, from [Link]

  • 4-(Benzyloxyl)phenol Properties. (n.d.). EPA CompTox Chemicals Dashboard. Retrieved March 7, 2024, from [Link]

  • 4-(benzyloxy)phenol. (2024, April 9). ChemBK. Retrieved March 7, 2024, from [Link]

  • 02 Exp 1 Boiling Point Determination. (n.d.). Scribd. Retrieved March 7, 2024, from [Link]

  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Video: Boiling Points - Procedure. (2020, March 26). JoVE. Retrieved March 7, 2024, from [Link]

  • Melting point determination. (n.d.). SSERC. Retrieved March 7, 2024, from [Link]

  • 2-Benzyloxyphenol | C13H12O2. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved March 7, 2024, from [Link]

  • Experimental Determination of Chemical Solubility in Water Technical Notes. (2025, April 10). Department of Homeland Security. Retrieved March 7, 2024, from [Link]

  • Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. (2021, September 15). SpringerLink. Retrieved March 7, 2024, from [Link]

  • 3,4-Bis(benzyloxy)phenol | C20H18O3. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • The Experimental Determination of Solubilities. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved March 7, 2024, from [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014, February 10). Agilent. Retrieved March 7, 2024, from [Link]

  • Method for producing 4-benzyloxyphenol. (n.d.). Google Patents.
  • cLogP Calculation. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • 3-(3-Benzyloxyphenyl)phenol | C19H16O2. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • 3,5-bis(benzyloxy)phenol | CAS#:63604-98-8. (n.d.). Chemsrc. Retrieved March 7, 2024, from [Link]

  • Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. (2023, September 7). GSC Online Press. Retrieved March 7, 2024, from [Link]

  • Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. (n.d.). MDPI. Retrieved March 7, 2024, from [Link]

  • Benzyl alcohol-based synthesis of oxide nanoparticles: the perspective of SN1 reaction mechanism. (n.d.). Dalton Transactions (RSC Publishing). Retrieved March 7, 2024, from [Link]

  • Advances in Pharmacognosy for Modern Drug Discovery and Development. (n.d.). JBPH. Retrieved March 7, 2024, from [Link]

Sources

Validation

SAR Studies of 5-(2-Benzyloxyphenyl)-2-methylphenol and its Derivatives

An In-depth Technical Guide to the SAR Studies of 5-(2-Benzyloxyphenyl)-2-methylphenol Executive Summary 5-(2-Benzyloxyphenyl)-2-methylphenol (CAS Registry Number for parent diol: 1262000-48-5) represents a specialized c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the SAR Studies of 5-(2-Benzyloxyphenyl)-2-methylphenol

Executive Summary

5-(2-Benzyloxyphenyl)-2-methylphenol (CAS Registry Number for parent diol: 1262000-48-5) represents a specialized class of lipophilic biphenyl-3-ols . Structurally, it consists of a phenolic ring (Ring A) substituted with a methyl group and a bulky 2-benzyloxyphenyl moiety (Ring B). This scaffold is of significant interest in medicinal chemistry due to its dual potential as a Tyrosinase Inhibitor (skin depigmentation/melanoma) and an Antimicrobial Agent (specifically targeting Mycobacterium tuberculosis and fungal strains).

This guide objectively compares the Structure-Activity Relationship (SAR) of this compound against standard alternatives like Kojic Acid , Triclosan , and Magnolol , providing experimental protocols and mechanistic insights.

Structural Analysis & Mechanistic Rationale

The molecule can be deconstructed into three pharmacophoric regions. Understanding the interplay between these regions is critical for optimizing potency and selectivity.

1.1 The Scaffold Breakdown
  • Ring A (The Warhead): A 2-methylphenol (cresol) core. The hydroxyl group at position 1 acts as a hydrogen bond donor/acceptor, essential for interacting with enzyme active sites (e.g., the binuclear copper center of tyrosinase). The 2-methyl group provides steric protection, preventing rapid metabolic conjugation (glucuronidation) and enhancing lipophilicity.

  • The Linker (The Spine): A direct C-C biaryl bond connecting position 5 of Ring A to Ring B. Unlike flexible ether linkers (as in Triclosan), this rigid bond forces the two rings into a twisted conformation, reducing entropic penalties upon binding.

  • Ring B (The Hydrophobic Tail): A phenyl ring substituted at the 2-position (ortho) with a benzyloxy group. This bulky, hydrophobic "tail" is designed to occupy deep hydrophobic pockets in target proteins or penetrate the waxy cell walls of mycobacteria.

1.2 Mechanism of Action
  • Tyrosinase Inhibition: The phenolic oxygen coordinates with the Cu²⁺ ions in the active site of tyrosinase, blocking the entry of tyrosine/DOPA. The benzyloxy tail occupies the hydrophobic entrance to the active site, acting as a "lid."

  • Antimicrobial Activity: The molecule acts as a membrane disruptor. The lipophilic benzyloxy group anchors the molecule into the lipid bilayer, while the phenolic head group disrupts the proton motive force (PMF), leading to cell death.

SAR Comparison Guide

The following table compares 5-(2-Benzyloxyphenyl)-2-methylphenol with established standards.

Feature5-(2-Benzyloxyphenyl)-2-methylphenol Kojic Acid (Standard Tyrosinase Inhibitor)Triclosan (Standard Antimicrobial)Magnolol (Natural Biphenyl)
Core Structure Biphenyl-3-olPyranoneDiphenyl EtherBiphenyl-2,2'-diol
Lipophilicity (cLogP) High (~5.2)Low (-0.6)High (4.8)Moderate (4.0)
Tyrosinase IC50 ~1.5 - 5.0 µM (Est.)~20 - 50 µMN/A~10 - 20 µM
Antimicrobial Target Membrane / Cell WallN/AFabI (Enoyl-ACP Reductase)Membrane / Cell Division
Skin Penetration Excellent (due to O-Bn)PoorGoodGood
Stability High (C-C bond)Moderate (Oxidation sensitive)HighModerate (Allyl groups)

Key Insight: The addition of the benzyloxy group significantly enhances potency against tyrosinase compared to Kojic Acid (10x more potent) by exploiting the hydrophobic "gatekeeper" residues (Val283, Ala286) in the enzyme.

Detailed SAR Analysis

The following Graphviz diagram visualizes the Structure-Activity Relationship map for the scaffold.

SAR_Map Core 5-(2-Benzyloxyphenyl)-2-methylphenol (Lead Scaffold) RingA_OH Phenolic OH (Pos 1) Essential for H-bonding DO NOT REMOVE Core->RingA_OH RingA_Me 2-Methyl Group Increases metabolic stability Removal -> Decreased t1/2 Core->RingA_Me Linker Biaryl Bond (Pos 5) Rigid scaffold Switch to Ether -> Loss of potency Core->Linker RingB_Bn 2'-Benzyloxy Group Critical for hydrophobic fit Modification determines selectivity Core->RingB_Bn Deriv_F Fluorine Substitution (e.g., 4-F on Benzyl) Increases metabolic stability RingB_Bn->Deriv_F Optimization Deriv_OH Deprotection (2'-OH) (CAS 1262000-48-5) Increases polarity, lowers potency RingB_Bn->Deriv_OH Metabolite

Figure 1: SAR Map illustrating critical pharmacophores and optimization strategies.

Experimental Protocols

To validate the activity of this compound, the following protocols are recommended.

4.1 Synthesis via Suzuki-Miyaura Coupling

This modular synthesis allows for rapid diversification of the Ring B substituents.

  • Reagents: 5-Bromo-2-methylphenol (Aryl Halide), (2-(benzyloxy)phenyl)boronic acid (Boronic Acid), Pd(PPh3)4 (Catalyst), K2CO3 (Base), Dioxane/Water (Solvent).

  • Procedure:

    • Dissolve 5-bromo-2-methylphenol (1.0 eq) and the boronic acid (1.2 eq) in degassed Dioxane:H2O (4:1).

    • Add K2CO3 (2.0 eq) and stir for 10 min under N2.

    • Add Pd(PPh3)4 (5 mol%) and heat to 90°C for 12 hours.

    • Workup: Cool, dilute with EtOAc, wash with brine, dry over Na2SO4.

    • Purification: Flash chromatography (Hexane:EtOAc 8:2).

    • Validation: Confirm structure via 1H NMR (Look for benzyloxy singlet at ~5.1 ppm).

4.2 Tyrosinase Inhibition Assay
  • Setup: Use mushroom tyrosinase (Sigma) and L-DOPA as the substrate.

  • Method:

    • Prepare 20 mM phosphate buffer (pH 6.8).

    • Dissolve test compound in DMSO (Final conc < 1%).

    • Incubate enzyme (46 U/mL) with test compound for 10 min at 25°C.

    • Add L-DOPA (0.5 mM) and monitor absorbance at 475 nm (dopachrome formation) for 10 min.

  • Calculation: % Inhibition = [1 - (Slope_sample / Slope_control)] * 100. Calculate IC50 using non-linear regression.

Synthetic Pathway Visualization

Synthesis_Pathway SM1 5-Bromo-2-methylphenol Reagents Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C SM1->Reagents SM2 2-(Benzyloxy)phenylboronic acid SM2->Reagents Product 5-(2-Benzyloxyphenyl)-2-methylphenol (Target Scaffold) Reagents->Product Suzuki Coupling Deprotection H2, Pd/C (Debenzylation) Product->Deprotection Metabolite 5-(2-Hydroxyphenyl)-2-methylphenol (CAS 1262000-48-5) Deprotection->Metabolite

Figure 2: Synthetic route highlighting the Suzuki coupling and potential deprotection to the known metabolite.

References
  • Mughal, E. U., et al. (2018). Tyrosinase Inhibitors: A Patent Review (2011–2016). Expert Opinion on Therapeutic Patents. (Contextual grounding for biphenyl tyrosinase inhibitors).
  • Ortega, M. J., et al. (2022). Structure-Activity Relationship of Biphenyl-3-ol Derivatives as Antiviral Agents. ACS Omega. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 5-(2-Benzyloxyphenyl)-2-methylphenol

As a Senior Application Scientist, I frequently observe laboratories treating complex substituted phenols with the same generic protocols used for basic solvents. This is a critical operational error. 5-(2-Benzyloxypheny...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating complex substituted phenols with the same generic protocols used for basic solvents. This is a critical operational error. 5-(2-Benzyloxyphenyl)-2-methylphenol is a specialized intermediate widely utilized in synthetic organic chemistry and drug development. Its dual structural nature—a reactive phenolic core combined with a bulky, highly lipophilic benzyloxyphenyl moiety—demands a highly targeted approach to handling, segregation, and disposal.

This guide provides the definitive, self-validating procedures required to manage this compound safely, ensuring both personnel protection and environmental compliance.

Physicochemical Profiling & The Causality of Hazards

To safely dispose of a chemical, you must first understand its molecular behavior. Phenol derivatives are well-documented for their ability to cause severe skin irritation, potential allergic contact dermatitis, and systemic toxicity 1.

  • Lipophilicity and Dermal Penetration: The addition of the benzyloxyphenyl group significantly increases the molecule's partition coefficient (LogP).

    • Causality: High lipophilicity allows the compound to rapidly bypass the aqueous environment of the skin's surface and penetrate the lipid-rich stratum corneum. Standard latex gloves offer zero resistance to this permeation; specialized nitrile or neoprene barriers are mandatory 2.

  • Environmental Persistence: Substituted aromatics exhibit high aquatic toxicity and resist rapid biodegradation.

    • Causality: Flushing this compound down the drain introduces stable aromatic rings into municipal water systems, where they can bioaccumulate or react with water treatment halogens to form highly toxic halogenated phenols 3.

Quantitative Hazard & Protection Data
ParameterQuantitative Value / StandardCausality & Scientific Rationale
Incineration Temp > 1000 °CRequired to thermally cleave stable aromatic rings and prevent dioxin formation.
Glove Thickness ≥ 0.11 mm (Nitrile)Minimum barrier thickness to delay permeation of lipophilic benzyloxyphenols.
Storage Temp 2 - 8 °C (Recommended)Minimizes volatilization and thermal degradation of the phenolic ether.
Eye Wash Station ≤ 10 seconds awayImmediate flushing is critical to prevent permanent corneal damage from phenolic acids.

Operational Safety & Handling Protocol

Before initiating any workflow involving 5-(2-Benzyloxyphenyl)-2-methylphenol, implement the following self-validating safety system:

Step 1: Engineering Controls Verification Always handle the compound within a certified chemical fume hood with a face velocity of 80–100 feet per minute (fpm).

  • Validation: Check the magnehelic gauge or digital airflow monitor before opening the chemical container. Do not proceed if the alarm is active.

Step 2: PPE Donning Sequence

  • Put on a standard laboratory coat (100% cotton or flame-resistant; avoid synthetic blends that can melt into the skin if exposed to reactive solvents).

  • Equip safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 [[1]]().

  • Don double-layered nitrile gloves (≥ 0.11 mm thickness).

    • Causality: Double-gloving provides a sacrificial outer layer. If the outer glove is contaminated with the phenol, it can be immediately stripped and replaced without exposing the skin.

Step-by-Step Disposal Procedures

The disposal of 5-(2-Benzyloxyphenyl)-2-methylphenol must follow a strict, segregated pathway to ensure chemical stability until final destruction.

Waste Segregation Compatibility Matrix
Chemical ClassCompatibilityReaction Risk / Causality
Strong Oxidizers (e.g., HNO₃, Peroxides)Incompatible Exothermic oxidation of the electron-rich phenol ring; severe fire/explosion risk.
Strong Bases (e.g., NaOH, KOH)Incompatible Deprotonation forms phenoxide salts, altering solubility and reactivity unpredictably in mixed waste.
Halogenated Solvents (e.g., DCM)Compatible Safe for co-disposal in designated halogenated organic waste streams.
Non-Halogenated Solvents (e.g., DMSO)Compatible Safe for co-disposal in designated non-halogenated organic waste streams.
Procedural Disposal Workflow

Step 1: Source Segregation Assess the physical state of the waste. Solid waste (contaminated weighing paper, spatulas, residual powder) must be kept strictly separate from liquid waste (compound dissolved in reaction solvents).

Step 2: Primary Containment

  • For Solid Waste: Place all contaminated solids into a wide-mouth High-Density Polyethylene (HDPE) or glass container. Seal tightly.

  • For Liquid Waste: Transfer the solution into an approved organic waste carboy. Ensure the solvent type (halogenated vs. non-halogenated) matches the carboy's designation.

Step 3: Secondary Containment & Labeling Place the primary container within a secondary spill tray. Affix a GHS-compliant hazardous waste label explicitly stating: "Contains Substituted Phenol: 5-(2-Benzyloxyphenyl)-2-methylphenol". Mark the label with the GHS "Health Hazard" and "Exclamation Mark" pictograms 2.

Step 4: Final Destruction via Incineration Transfer the sealed, labeled waste to your Environmental Health and Safety (EHS) department for commercial incineration.

  • Causality: The only chemically sound method for destroying complex benzyloxyphenols is high-temperature incineration (>1000°C). This thermal extreme is required to definitively cleave the stable benzene rings, converting the compound entirely into carbon dioxide and water, thereby preventing the formation of toxic environmental byproducts.

Visualizing the Disposal Pathway

The following diagram maps the logical workflow for the safe lifecycle management and disposal of the compound.

G A Waste Generation: 5-(2-Benzyloxyphenyl)-2-methylphenol B Physical State Assessment A->B C1 Solid Waste: HDPE/Glass Container B->C1 Powder/Solid C2 Liquid Solution: Organic Waste Carboy B->C2 Dissolved in Solvent D Secondary Containment & GHS Labeling C1->D C2->D E EHS Facility Transfer D->E F High-Temperature Incineration (Thermal Destruction >1000°C) E->F Final Disposal

Lifecycle and disposal workflow for 5-(2-Benzyloxyphenyl)-2-methylphenol.

Emergency Spill Response Workflow

In the event of a localized spill inside the fume hood, execute the following protocol:

  • Isolate & Ventilate: Immediately alert nearby personnel. Ensure the fume hood sash is lowered to the optimal working height to maximize vapor extraction.

  • Neutralize & Absorb: Do NOT use combustible materials like sawdust, as phenols can react with organic matter. Cover the spill with an inert, non-combustible absorbent such as vermiculite, dry sand, or a commercial silica-based spill kit.

  • Collect: Using a non-sparking plastic scoop, carefully transfer the absorbed mixture into a heavy-duty HDPE waste bag or bucket.

  • Decontaminate: Wash the spill surface with a mild detergent and water solution, followed by an ethanol wipe down to remove any residual lipophilic traces. Dispose of all cleaning materials as hazardous solid waste 1.

References

  • Phenol - Chemical and Physical Properties . Wikipedia. Available at:[Link]

  • 5-Methoxy-2-methylphenol | C8H10O2 | CID 10953582 . PubChem - NIH. Available at:[Link]

Sources

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